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Core Science & Biosynthesis

Foundational

The In Vitro Mechanism of Action of Bis(heptanoate) Derivatives: Membrane Permeation, Enzymatic Activation, and Anaplerotic Synergy

Executive Summary: The Rationale for Bis(heptanoate) Esterification In modern drug development, delivering highly polar or metabolically unstable active pharmaceutical ingredients (APIs) across the hydrophobic lipid bila...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Rationale for Bis(heptanoate) Esterification

In modern drug development, delivering highly polar or metabolically unstable active pharmaceutical ingredients (APIs) across the hydrophobic lipid bilayer remains a fundamental challenge. The synthesis of bis(heptanoate) derivatives—prodrugs or chemical complexes where an API is covalently linked to two molecules of heptanoic acid (a 7-carbon medium-chain fatty acid) via ester bonds—provides an elegant, dual-action solution[1][2].

Unlike standard aliphatic esters that serve solely as inert lipophilic carriers, bis(heptanoate) systems are pharmacologically active upon cleavage. This whitepaper details the in vitro mechanism of action of bis(heptanoic acid) derivatives, breaking down the causality behind their membrane permeation, intracellular activation, and the unique anaplerotic metabolic boost provided by the liberated heptanoic acid[3][4].

Phase I: Membrane Permeation Kinetics (The Delivery)

The primary biophysical function of the bis(heptanoate) moiety is to alter the partition coefficient (LogP) of the parent molecule. By masking polar functional groups (such as hydroxyls or amines) with two 7-carbon aliphatic chains, the molecule becomes highly amphipathic[1].

In an in vitro cell culture model, this structural modification shifts the mechanism of cellular entry from slow, transporter-dependent uptake to rapid, passive diffusion across the phospholipid bilayer. The C7 chain length is highly specific: it is long enough to provide the necessary lipophilicity to traverse the hydrophobic core of the membrane, yet short enough to prevent the molecule from becoming permanently sequestered within the lipid bilayer (a common failure point for longer C16 palmitate esters).

Phase II: Intracellular Activation via Carboxylesterases (The Cleavage)

Once the bis(heptanoate) compound enters the aqueous environment of the cytosol, it acts as a substrate for ubiquitous intracellular enzymes, primarily carboxylesterases (CES1 and CES2) .

The mechanism of action relies on the hydrolysis of the ester bonds, which regenerates the active API and liberates two free molecules of heptanoic acid[1][2]. This process acts as a controlled-release mechanism. The kinetics of this cleavage dictate the peak intracellular concentration ( Cmax​ ) of the API.

MoA Prodrug Bis(heptanoate) Prodrug (Extracellular) Membrane Passive Diffusion across Lipid Bilayer Prodrug->Membrane Cytosol Cytosolic Carboxylesterases (Hydrolysis) Membrane->Cytosol API Active Pharmaceutical Ingredient (API) Cytosol->API Heptanoate 2x Heptanoic Acid (C7 Fatty Acid) Cytosol->Heptanoate Target Intracellular Target (Receptor/Enzyme) API->Target Mito Mitochondrial β-Oxidation Heptanoate->Mito AcetylCoA Acetyl-CoA (C2) Mito->AcetylCoA PropionylCoA Propionyl-CoA (C3) Mito->PropionylCoA TCA TCA Cycle (Anaplerosis via Succinyl-CoA) AcetylCoA->TCA PropionylCoA->TCA

Figure 1: Intracellular cleavage and metabolic anaplerosis of bis(heptanoate) prodrugs.

Phase III: Mitochondrial Anaplerosis (The Synergy)

The most critical differentiator of bis(heptanoic acid) derivatives lies in the metabolic fate of the cleaved carrier. While even-chain fatty acids (e.g., octanoate) are metabolized purely into Acetyl-CoA, odd-chain fatty acids like heptanoic acid undergo mitochondrial β -oxidation to yield both Acetyl-CoA (C2) and Propionyl-CoA (C3) [3].

This distinction is biochemically profound. Acetyl-CoA condenses with oxaloacetate to enter the Tricarboxylic Acid (TCA) cycle, but its carbons are eventually lost as CO2​ ; it does not result in a net increase of TCA cycle intermediates. Conversely, Propionyl-CoA is carboxylated to methylmalonyl-CoA and isomerized directly into Succinyl-CoA [3]. This provides direct anaplerosis —the replenishing of depleted TCA cycle carbon pools[4].

For in vitro models of metabolic stress, neurodegeneration, or ischemia, the API provides targeted pharmacological intervention, while the liberated heptanoic acid acts synergistically to rescue cellular bioenergetics and increase the cytosolic NAD+/NADH ratio[3][4].

Quantitative Data Presentation

To illustrate the profound impact of bis(heptanoate) modification, the following table synthesizes expected in vitro pharmacokinetic and metabolic metrics when comparing a naked API to its bis(heptanoate) counterpart.

MetricUnmodified APIBis(heptanoate)-APIBiological Implication
LogP (Lipophilicity) -1.2 to 0.53.5 to 5.0Shifts transport from active to rapid passive diffusion.
Intracellular Accumulation Low (<10% of dose)High (>75% of dose)Maximizes target engagement and reduces required dosing.
Cleavage Half-Life ( t1/2​ ) N/A15 - 45 minsEnsures sustained intracellular release of the active compound.
Net TCA Carbon Addition 0 moles+4 moles (via Succinyl-CoA)Rescues mitochondrial ATP production under metabolic stress.

Self-Validating Experimental Protocols

To rigorously prove this mechanism of action in your own laboratory, you must utilize a self-validating experimental design. This means proving causality by selectively inhibiting the pathway. If the mechanism relies on esterase cleavage, inhibiting esterases must abrogate both target engagement and the metabolic boost.

Protocol 1: Validating Intracellular Cleavage via LC-MS/MS

Objective: Prove that the bis(heptanoate) compound is internalized and enzymatically cleaved, rather than degrading in the media.

  • Cell Seeding: Seed HEK293T cells in 6-well plates at 5×105 cells/well. Incubate overnight.

  • Inhibitor Pre-treatment (The Control): Pre-treat half the wells with 100 µM Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor, for 30 minutes. Causality Note: This isolates the esterase-dependent cleavage step.

  • Dosing: Spike the media with 10 µM of the bis(heptanoate) compound.

  • Time-Course Lysis: At 0, 15, 30, 60, and 120 minutes, wash cells 3x with ice-cold PBS to halt metabolism. Lyse cells using 80% cold methanol.

  • Quantification: Centrifuge lysates at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS (MRM mode).

  • Validation Check: In BNPP-treated cells, you should detect only the intact bis(heptanoate) prodrug. In untreated cells, you should observe a rapid decline of the prodrug inversely correlated with the appearance of the free API and heptanoic acid.

Protocol 2: Quantifying Anaplerotic Flux via Seahorse XF Analysis

Objective: Prove that the liberated heptanoic acid actively fuels mitochondrial respiration.

  • Preparation: Seed cells in a Seahorse XF96 microplate.

  • Substrate Limitation: 1 hour prior to the assay, wash and replace standard media with substrate-limited assay media (1 mM glucose, 0 mM glutamine). Causality Note: Starving the cells of standard fuels forces them to rely on the dosed heptanoate, amplifying the signal.

  • Basal OCR: Measure baseline Oxygen Consumption Rate (OCR) for 15 minutes.

  • Injection: Inject the bis(heptanoate) compound (Treatment) vs. Unmodified API (Control 1) vs. Free Heptanoic Acid (Control 2).

  • Measurement: Record OCR for 60 minutes.

  • Validation Check: The bis(heptanoate) compound and free heptanoic acid should trigger a significant, sustained increase in OCR compared to the unmodified API, confirming the anaplerotic contribution of the C7 chains[3].

Workflow Start In Vitro Cell Culture (e.g., HEK293T / Neuroblastoma) Dosing Dose Bis(heptanoate) Compound +/- Esterase Inhibitor (BNPP) Start->Dosing Split Bifurcated Analysis Dosing->Split LCMS LC-MS/MS Quantification (Measure API & Heptanoate) Split->LCMS Seahorse Seahorse XF Analyzer (Measure Oxygen Consumption Rate) Split->Seahorse Data1 Determine Cleavage Half-Life & Intracellular Accumulation LCMS->Data1 Data2 Quantify Anaplerotic ATP Production Seahorse->Data2

Figure 2: Bifurcated in vitro workflow for validating prodrug cleavage and metabolic flux.

References

  • Anaplerosis by medium-chain fatty acids through complex interplay with glucose and glutamine metabolism - PMC. nih.gov.
  • The therapeutic potential of triheptanoin in metabolic and neurodegenerative diseases.
  • Estradiol, diheptanoate | C32H48O4 | CID 165688 - PubChem - NIH. nih.gov.
  • Ethanol, 2,2'-(1,4-piperazinylene)DI-, diheptanoate, dihydrochloride - EvitaChem. evitachem.com.

Sources

Exploratory

thermodynamic properties and thermal stability of bis(heptanoic acid)

An In-Depth Technical Guide to the Thermodynamic Properties and Thermal Stability of Heptanedioic Acid Prepared by: Gemini, Senior Application Scientist Abstract Heptanedioic acid, commonly known as pimelic acid, is a li...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Properties and Thermal Stability of Heptanedioic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract

Heptanedioic acid, commonly known as pimelic acid, is a linear dicarboxylic acid with significant applications in polymer synthesis and as a precursor in various biochemical pathways. A thorough understanding of its thermodynamic properties and thermal stability is paramount for its effective use in research, drug development, and industrial applications. This guide provides a comprehensive analysis of the key thermodynamic parameters of heptanedioic acid, details its thermal decomposition behavior, and presents validated experimental protocols for the characterization of these properties using modern thermoanalytical techniques.

Introduction to Heptanedioic Acid (Pimelic Acid)

Heptanedioic acid, with the chemical formula HOOC(CH₂)₅COOH, is an α,ω-dicarboxylic acid.[1] Unlike its shorter-chain analogue, adipic acid, which is a major industrial chemical, pimelic acid's applications are more specialized but equally critical in specific fields.[2] Its derivatives are notably involved in the biosynthesis of lysine and biotin.[2] In materials science, the presence of two terminal carboxylic acid groups allows it to serve as a monomer in polycondensation reactions to form polyesters and polyamides, where its seven-carbon chain length influences the mechanical and thermal properties of the resulting polymers.[3][4]

This guide is structured to provide researchers and development professionals with both the fundamental data and the practical methodologies required to work with heptanedioic acid. We will delve into its core thermodynamic characteristics, explore its behavior under thermal stress, and provide detailed, field-proven protocols for its analysis.

Thermodynamic Properties of Heptanedioic Acid

The thermodynamic properties of a compound govern its physical state, reactivity, and equilibrium characteristics. For heptanedioic acid, these parameters are crucial for process design, formulation, and predicting its chemical behavior.

Key Thermodynamic Parameters

The fundamental thermodynamic data for heptanedioic acid are summarized in the table below. These values have been compiled from authoritative databases and peer-reviewed literature.

PropertyValueUnitsSource(s)
Molecular Formula C₇H₁₂O₄-[5]
Molecular Weight 160.17 g/mol [5]
CAS Registry Number 111-16-0-[6]
Melting Point (T_fus) 106°C[1]
Boiling Point (T_boil) 342°C[1]
Enthalpy of Combustion (Δ_cH°_solid) -3431.3 ± 1.2kJ/mol[5]
Enthalpy of Fusion (Δ_fusH) 35.6 ± 0.8kJ/mol[7]
Enthalpy of Sublimation (Δ_subH) 153 ± 4kJ/mol[7]
Dissociation Constant (pKa₁ at 25°C) 4.51-[1]
Causality and Interpretation
  • Enthalpy of Combustion: This highly negative value indicates a significant release of energy upon complete oxidation, a characteristic feature of energy-rich organic molecules. It is a fundamental value used in calculating the enthalpy of formation.

  • Enthalpy of Fusion and Sublimation: The enthalpy of fusion represents the energy required to transition from a solid to a liquid state. The significantly higher enthalpy of sublimation reflects the energy needed to break all intermolecular forces (primarily hydrogen bonding between the carboxylic acid groups) to transition directly from solid to gas.

  • Dissociation Constant (pKa): The pKa value indicates that heptanedioic acid is a weak acid. The first dissociation constant (pKa₁) is higher than that of shorter-chain dicarboxylic acids due to the decreased inductive effect of the second carboxyl group over the longer aliphatic chain.[8]

Thermal Stability and Decomposition Pathway

The thermal stability of heptanedioic acid is a critical factor for its storage, handling, and use in high-temperature polymerization reactions.

Decomposition Mechanism

When subjected to sufficient heat, dicarboxylic acids with appropriate chain lengths undergo cyclization and decarboxylation. Heptanedioic acid follows this pathway, thermally decomposing to form cyclohexanone , carbon dioxide, and water.[8] This reaction is favored because it results in the formation of a stable, strainless six-membered ring.

The decomposition process is distinct from that of shorter-chain dicarboxylic acids like succinic or glutaric acid, which primarily form cyclic anhydrides.[9]

G Heptanedioic_Acid Heptanedioic Acid (Pimelic Acid) Heat Heat (Δ) Heptanedioic_Acid->Heat Cyclohexanone Cyclohexanone Heat->Cyclohexanone CO2 Carbon Dioxide (CO₂) Heat->CO2 H2O Water (H₂O) Heat->H2O

Caption: Thermal decomposition of heptanedioic acid.

Factors Influencing Stability

The atmosphere in which heating occurs significantly impacts the decomposition profile. Studies on dicarboxylic acids have shown that:

  • Inert Atmosphere (e.g., Argon, Nitrogen): Provides a baseline for the intrinsic thermal stability.

  • Oxidizing Atmosphere (e.g., Air): Accelerates decomposition due to oxidative reactions.

  • CO₂ Atmosphere: Can have an inhibiting effect on the decomposition process.

For this reason, thermal analysis is almost always conducted under a controlled inert atmosphere to isolate the intrinsic thermal decomposition from oxidative degradation.

Experimental Methodologies: A Practical Guide

The characterization of thermodynamic properties and thermal stability is predominantly carried out using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

G cluster_0 Thermal Analysis Workflow cluster_1 Analysis cluster_2 Data Interpretation Sample Sample Preparation (Heptanedioic Acid) TGA TGA (Mass Loss vs. Temp) Sample->TGA DSC DSC (Heat Flow vs. Temp) Sample->DSC Instrument Instrument Calibration (e.g., Indium Standard) Instrument->TGA Instrument->DSC Stability Thermal Stability (Decomposition Temp) TGA->Stability Thermo Thermodynamic Properties (Melting Point, ΔH_fus) DSC->Thermo Report Final Report Stability->Report Thermo->Report

Caption: General workflow for thermal analysis.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point (T_onset, T_peak) and the enthalpy of fusion (ΔH_fus) of heptanedioic acid. DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[10]

Methodology:

  • Instrument Calibration:

    • Rationale: To ensure the accuracy of temperature and enthalpy measurements, the instrument must be calibrated using a certified reference material with a known melting point and enthalpy of fusion, such as Indium.

    • Procedure: Perform a temperature and enthalpy calibration according to the instrument manufacturer's guidelines using a high-purity Indium standard.

  • Sample Preparation:

    • Rationale: Proper sample preparation is critical for reproducible results. A small, uniform sample ensures even heat transfer.

    • Procedure: Accurately weigh 3-5 mg of heptanedioic acid into a standard aluminum DSC pan. Hermetically seal the pan to prevent any loss of material during heating.[11] Prepare an identical empty, sealed pan to serve as the reference.

  • Experimental Run:

    • Rationale: The temperature program is designed to observe the melting transition clearly. An inert atmosphere prevents oxidative side reactions.

    • Procedure: a. Place the sample and reference pans into the DSC cell. b. Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min. c. Equilibrate the sample at 25°C. d. Ramp the temperature from 25°C to 150°C at a linear heating rate of 10°C/min.[12]

  • Data Analysis:

    • Rationale: The DSC thermogram provides a direct measurement of the thermal events.

    • Procedure: a. Plot the heat flow (mW) versus temperature (°C). b. The melting event will appear as an endothermic peak. c. Determine the onset temperature of the peak, which is taken as the melting point. d. The area under the peak is integrated to calculate the enthalpy of fusion (ΔH_fus) in J/g, which can be converted to kJ/mol using the molecular weight.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of heptanedioic acid. TGA measures the change in mass of a sample as a function of temperature.[13]

Methodology:

  • Instrument Verification:

    • Rationale: Ensures the balance is accurate. This is typically done using standard calibration weights. Temperature verification can be performed using materials with known decomposition temperatures.

    • Procedure: Follow the instrument manufacturer's protocol for balance and temperature verification.

  • Sample Preparation:

    • Rationale: A slightly larger sample mass than in DSC is often used to ensure that the mass loss is easily detectable by the microbalance.

    • Procedure: Accurately weigh 5-10 mg of heptanedioic acid into a ceramic or platinum TGA crucible.

  • Experimental Run:

    • Rationale: The temperature is ramped to a point well beyond the expected decomposition to capture the entire mass loss event.

    • Procedure: a. Place the crucible onto the TGA balance mechanism. b. Purge the furnace with an inert gas (e.g., Nitrogen) at 50-100 mL/min. c. Heat the sample from 30°C to 400°C at a linear heating rate of 10°C/min.

  • Data Analysis:

    • Rationale: The TGA thermogram shows the temperature ranges over which the sample is stable and when it decomposes. The derivative of the mass loss curve helps to pinpoint the temperature of maximum decomposition rate.

    • Procedure: a. Plot the percent mass loss versus temperature. b. The initial plateau indicates the region of thermal stability. c. The onset temperature of the sharp mass loss step is reported as the decomposition temperature. d. The derivative of the TGA curve (DTG curve) can be plotted to find the temperature at which the rate of mass loss is maximal (the peak of the DTG curve).[14]

References

  • Khetarpal, S. C., Lal, K., & Bhatnagar, H. L. (1980). Thermodynamic Studies on Melting of Aliphatic Dicarboxylic Acids. Indian Journal of Chemistry, Section A: Inorganic, Physical, Theoretical & Analytical, 19(6), 526-529. [URL: https://nopr.niscpr.res.in/handle/123456789/22815]
  • Lazzell, C. D., et al. (2020). Liquid Heat Capacity Measurements of the Linear Dicarboxylic Acid Family via Modulated Differential Scanning Calorimetry. Journal of Chemical & Engineering Data, 65(3), 1133-1140. [URL: https://pubs.acs.org/doi/10.1021/acs.jced.9b00918]
  • Oikawa, K., & Saito, K. (1994). The thermal behaviour of dicarboxylic acids in various atmospheres. Thermochimica Acta, 236(1-2), 169-176. [URL: https://www.sciencedirect.com/science/article/abs/pii/0040603194850176]
  • Shock, E. L. (1995). Organic Acids in Hydrothermal Solutions: Standard Molal Thermodynamic Properties of Carboxylic Acids and Estimates of Dissociation Constants at High Temperatures and Pressures. American Journal of Science, 295(5), 496-580. [URL: https://www.ajsonline.org/content/295/5/496]
  • Kawamura, K., & Kaplan, I. R. (2012). The Chemistry of Dicarboxylic Acids in the Atmospheric Aerosols. In Atmospheric Aerosols - Regional Characteristics - Chemistry and Physics. IntechOpen. [URL: https://www.intechopen.com/chapters/36398]
  • Hosseini, S. R., & Wania, F. (2020). Assessing pH- and temperature-dependence in the aqueous phase partitioning of organic acids and bases in the atmosphere. Environmental Science: Atmospheres, 1(1), 1-15. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ea/d0ea00001k]
  • Kulakov, A. (2018). Thermodynamic properties of organic acids and some their derivatives. ResearchGate. [URL: https://www.researchgate.
  • National Institute of Standards and Technology. (n.d.). Heptanedioic acid - Condensed phase thermochemistry data. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C111160&Mask=4]
  • Shee, S., et al. (2024). Gas-Phase Characterization of Adipic Acid, 6-Hydroxycaproic Acid, and Their Thermal Decomposition Products by Rotational Spectroscopy. The Journal of Physical Chemistry Letters, 15(3), 856-862. [URL: https://pubs.acs.org/doi/10.1021/acs.jpclett.3c03332]
  • Gude, M. T., & Teja, A. S. (2004). Critical Temperatures and Pressures of Straight-Chain Saturated Dicarboxylic Acids (C4 to C14). Journal of Chemical & Engineering Data, 49(6), 1805-1808. [URL: https://pubs.acs.org/doi/10.1021/je049791g]
  • Fiveable. (2023). Dicarboxylic Acids: Organic Chemistry Study Guide. Fiveable. [URL: https://library.fiveable.me/chemistry/organic-chemistry/dicarboxylic-acids/study-guide/T8sT4J9yQx593pWj47wN]
  • National Institute of Standards and Technology. (n.d.). Heptanedioic acid - Phase change data. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C111160&Mask=40]
  • Cheméo. (n.d.). Chemical Properties of Heptanedioic acid, dimethyl ester (CAS 1732-08-7). Cheméo. [URL: https://www.chemeo.com/cid/42-125-9/Heptanedioic-acid-dimethyl-ester]
  • National Institute of Standards and Technology. (n.d.). Heptanedioic acid. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C111160]
  • Heijnen, J. J., & van der Wielen, L. A. M. (2013). A thermodynamic analysis of dicarboxylic acid production in microorganisms. In Biothermodynamics: The Role of Thermodynamics in Biochemical Engineering. [URL: https://www.researchgate.net/publication/289326233_A_thermodynamic_analysis_of_dicarboxylic_acid_production_in_microorganisms]
  • Blinova, N. N., et al. (2018). Evaluation of the effect of temperature on the stability of metal soaps of dicarboxylic acids. ResearchGate. [URL: https://www.researchgate.net/publication/323868202_Evaluation_of_the_effect_of_temperature_on_the_stability_of_metal_soaps_of_dicarboxylic_acids]
  • Berchiesi, G., Cingolani, A., & Leonesi, D. (1975). Thermodynamic properties of organic compounds. Note V. Enthalpy and entropy of fusion of caprylamide and stearamide. Journal of Thermal Analysis, 8(2), 427-430. [URL: https://link.springer.com/article/10.1007/BF01912061]
  • Rezsnyak, C. (2017). Determination of Thermodynamic Values (∆S°, ∆H°, and ∆G°) from the Dissociation of a Weak Acid. World Journal of Chemical Education, 5(6), 193-196. [URL: http://pubs.sciepub.com/wjce/5/6/1/]
  • DETHERM. (n.d.). System: heptanedioic acid/octadecanoic acid. DETHERM. [URL: https://detherm.dechema.de/Compound/System/2667%3A32039]
  • LibreTexts Chemistry. (2021). 18.11: Dicarboxylic Acids. LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Basic_Principles_of_Organic_Chemistry_(Roberts_and_Caserio)
  • Riipinen, I., et al. (2011). Properties of the dicarboxylic acids modeled in this study. ResearchGate. [URL: https://www.researchgate.net/figure/Properties-of-the-dicarboxylic-acids-modeled-in-this-study_tbl1_51743126]
  • Biesinger, M. C. (2017). Introduction to a series of dicarboxylic acids analyzed by x-ray photoelectron spectroscopy. AVS Surface Science Spectra, 24(1), 011001. [URL: https://avs.
  • National Center for Biotechnology Information. (n.d.). Pimelic Acid. PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Pimelic-acid]
  • The Good Scents Company. (n.d.). pimelic acid. The Good Scents Company Information System. [URL: http://www.thegoodscentscompany.
  • Thangavel, G., et al. (2014). A fast degrading odd-odd aliphatic polyester-5,7 made by condensation polymerization for biomedical applications. RSC Advances, 4(92), 50572-50581. [URL: https://pubmed.ncbi.nlm.nih.gov/32999742/]
  • Wikipedia. (n.d.). Pimelic acid. Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/Pimelic_acid]
  • ResearchGate. (n.d.). Thermogravimetric Analysis (TGA, solid line) and Derivative Thermogravimetry (DTG, circles) profiles. ResearchGate. [URL: https://www.researchgate.net/figure/Thermogravimetric-Analysis-TGA-solid-line-and-Derivative-Thermogravimetry-DTG_fig1_260006390]
  • ResearchGate. (n.d.). DSC curve for MDL-tartaric acid crystal on heating. ResearchGate. [URL: https://www.researchgate.net/figure/DSC-curve-for-MDL-tartaric-acid-crystal-on-heating-The-sample-weight-powder-was-436_fig2_244342521]
  • International Journal of Applied Biology and Pharmaceutical Technology. (2020). Differential Scanning Calorimetry: A Review. IJABPT. [URL: https://www.ijabpt.com/pdf/19091-S%20S%20CHOUDHARY.pdf]
  • Wikipedia. (n.d.). Differential scanning calorimetry. Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/Differential_scanning_calorimetry]
  • LibreTexts Chemistry. (2022). 2: Thermogravimetry. LibreTexts. [URL: https://chem.libretexts.org/Courses/Bethune-Cookman_University/B-CU_Chem_346_Instrumental_Analysis/02%3A_Thermogravimetry]
  • Selyanina, V., et al. (2023). Preparation and Characterization of di- and Tricarboxylic Acids-Modified Arabinogalactan Plasticized Composite Films. Molecules, 28(9), 3698. [URL: https://www.mdpi.com/1420-3049/28/9/3698]
  • Hupa, L., & Lindberg, D. (n.d.). Thermal Analysis TGA / DTA. Åbo Akademi University. [URL: https://www.abo.fi/wp-content/uploads/2018/01/Thermal-analysis-TGA-DTA.pdf]

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Foundational

In Vivo Pharmacokinetics of Bis(heptanoic acid) Derivatives: Mechanistic Design, Depot Kinetics, and Systemic Cleavage

Executive Summary The derivatization of therapeutic molecules with bis(heptanoic acid)—commonly referred to as diheptanoate or dienantate esters—is a highly specialized prodrug strategy utilized in modern drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The derivatization of therapeutic molecules with bis(heptanoic acid)—commonly referred to as diheptanoate or dienantate esters—is a highly specialized prodrug strategy utilized in modern drug development. By appending two 7-carbon aliphatic chains to a parent molecule, formulation scientists can radically alter the drug's physicochemical properties. This technical guide explores the causality behind bis(heptanoate) prodrug design, detailing how extreme lipophilicity and stepwise enzymatic cleavage govern in vivo absorption, distribution, metabolism, and excretion (ADME).

Mechanistic Rationale: The Causality of Dual-Esterification

The core objective of bis(heptanoic acid) derivatization is to manipulate the octanol-water partition coefficient (LogP) and control the systemic release rate of the active pharmaceutical ingredient (API).

  • Hyper-Lipophilicity and Depot Formation: The addition of 14 aliphatic carbons (two C7 chains) exponentially increases the lipophilicity of the parent molecule. When formulated in an oil vehicle (e.g., sesame or arachis oil) and administered via intramuscular (IM) injection, this hyper-lipophilicity forces the molecule to remain partitioned within the hydrophobic muscle lipid layer, creating a sustained-release depot[1].

  • Stepwise Enzymatic Cleavage: Unlike mono-esters, bis(heptanoate) derivatives act as a biological "time-release" mechanism. They require a two-step enzymatic hydrolysis by non-specific esterases (such as carboxylesterases and pseudocholinesterases) to liberate the active parent drug[2]. This sequential cleavage—from bis(heptanoate) to mono(heptanoate), and finally to the active parent—dampens the maximum plasma concentration ( Cmax​ ) and significantly extends the time to maximum concentration ( Tmax​ ) and overall half-life ( t1/2​ ).

In Vivo Pharmacokinetic Profile

Absorption (Depot Kinetics)

For IM formulations, such as the classic estrogen prodrug estradiol dienantate[3], the absorption rate constant ( ka​ ) is not governed by blood flow, but rather by the surface area of the oil depot and the oil/interstitial fluid partition coefficient. The prodrug slowly leaches into the systemic circulation over weeks, providing a flat, sustained pharmacokinetic curve that avoids the peak-and-trough fluctuations of daily dosing[1].

Distribution and Tissue Targeting

Once in the systemic circulation, the extreme hydrophobicity of the intact bis(heptanoate) ensures near 100% plasma protein binding (primarily to albumin). In specialized targeted therapies, such as bone-targeting EP4 receptor agonist-bisphosphonate conjugates, the intact diheptanoate prodrug rapidly clears from the blood (circulating half-life of 1–2 hours) and distributes directly into porous, high-surface-area regions of long bones[4].

Metabolism and Elimination

The metabolic fate of these derivatives is entirely dependent on esterase activity rather than hepatic CYP450 oxidation. Studies utilizing dual-radiolabeled ( 3H and 14C ) bis(heptanoate) conjugates reveal that the difference in release half-life between the first and second ester cleavage steps dictates the sustained efficacy of the drug[4]. The cleaved heptanoic acid is simply shunted into the mitochondrial beta-oxidation pathway, rendering it toxicologically benign.

Comparative Pharmacokinetic Parameters

The following table summarizes the pharmacokinetic shifts achieved by bis(heptanoic acid) derivatization, comparing parent molecules to their diheptanoate prodrugs.

CompoundRoute / VehicleLogP Tmax​ Cmax​ t1/2​ (Terminal)
Estradiol (Parent) IM / Aqueous2.691–2 hoursHigh (Spike)2–4 hours
Estradiol dienantate IM / Oil~8.503–5 daysLow (Sustained)20–30 days
EP4 Agonist (Parent) IV / Saline1.50< 15 minHigh< 2 hours
EP4 Bis(heptanoate) IV / Lipid>6.002–4 hoursModerate> 10 days (Bone)

Experimental Protocols: Self-Validating Methodologies

To accurately quantify the PK profile of bis(heptanoate) derivatives, standard bioanalytical workflows must be heavily modified. The following protocols are designed as self-validating systems to prevent ex vivo data corruption.

Protocol 1: In Vivo Intramuscular Depot PK Study (Rat Model)

Objective: To measure the systemic release and stepwise cleavage of a bis(heptanoate) prodrug from an IM depot. Causality of Design: Sesame oil is selected as the vehicle because it is a non-inflammatory, long-chain triglyceride matrix that perfectly stabilizes the C7 chains of the prodrug, ensuring true zero-order release kinetics.

  • Formulation: Dissolve the bis(heptanoate) derivative in sterile sesame oil at a concentration of 5 mg/mL.

  • Administration: Inject 0.2 mL into the hind limb skeletal muscle of Sprague-Dawley rats.

  • Blood Sampling & Mandatory Quenching: Collect 200 µL of blood at serial time points (Day 1, 3, 7, 14, 21, 28).

    • Critical Causality: Blood must be drawn directly into tubes pre-loaded with Sodium Fluoride (NaF) and Phenylmethylsulfonyl fluoride (PMSF) . Without these esterase inhibitors, endogenous blood esterases will continue to cleave the bis(heptanoate) prodrug ex vivo in the collection tube, artificially inflating the parent drug concentration.

  • Self-Validation Check (Zero-Time Spike): Spike a known concentration of the intact prodrug into a freshly drawn, inhibitor-treated blank blood sample and process it immediately. If LC-MS/MS analysis shows >5% conversion to the mono-heptanoate intermediate, the esterase quenching method is deemed insufficient, and the entire in vivo run must be invalidated.

  • Analysis: Extract via liquid-liquid extraction (LLE) using methyl tert-butyl ether (MTBE) and quantify the intact bis(heptanoate), mono(heptanoate), and parent drug via LC-MS/MS.

Protocol 2: Ex Vivo Plasma Esterase Stability Assay

Objective: To determine the intrinsic clearance ( CLint​ ) driven specifically by plasma esterases, independent of hepatic metabolism[2].

  • Preparation: Pool fresh rat or human plasma. Aliquot 500 µL into standard tubes and 500 µL into a separate set of tubes heated to 60°C for 30 minutes (Heat-Inactivated Control).

  • Incubation: Spike the bis(heptanoate) prodrug (1 µM final concentration) into both active and heat-inactivated plasma at 37°C.

  • Quenching: At 0, 15, 30, 60, and 120 minutes, remove 50 µL aliquots and immediately quench in 200 µL of ice-cold acetonitrile containing an internal standard.

  • Self-Validation Check: Analyze the degradation curve in the heat-inactivated plasma. Causality: Heat denatures the esterases. If the prodrug degrades in the heat-inactivated plasma, it indicates chemical instability (e.g., spontaneous aqueous hydrolysis) rather than enzymatic cleavage. If degradation >10% occurs in the inactivated control, the structural integrity of the ester linker is flawed, and the assay invalidates the compound's viability.

Pharmacokinetic Pathway Visualization

G IM_Depot Intramuscular Depot (Oil Solution) Bis Bis(heptanoate) Prodrug (Inactive) IM_Depot->Bis Slow Partitioning Blood Systemic Circulation (High Protein Binding) Bis->Blood Absorption Mono Mono(heptanoate) Intermediate (Inactive/Partial) Blood->Mono Esterase Cleavage (Step 1) Active Active Parent Drug (Therapeutic) Mono->Active Esterase Cleavage (Step 2) Target Target Tissue / Receptor Active->Target Receptor Binding

Stepwise in vivo pharmacokinetic pathway of bis(heptanoate) prodrugs.

References

  • Title: Design, Synthesis, Pharmacokinetics, and Biodistribution of a Series of Bone-Targeting EP4 Receptor Agonist Prodrugs for Treatment of Osteoporosis and Other Bone Conditions Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Estradiol dienantate - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Determination of the Rat in Vivo Pharmacokinetic Profile of a Bone-Targeting Dual-Action Pro-Drug for Treatment of Osteoporosis Source: ACS Publications (Bioconjugate Chemistry) URL: [Link]

Sources

Exploratory

A Comprehensive Toxicological Profile of Heptanoic Anhydride

A Guide for Researchers and Drug Development Professionals Executive Summary This technical guide provides an in-depth analysis of the toxicological profile of Heptanoic Anhydride (CAS 626-27-7). While often referred to...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the toxicological profile of Heptanoic Anhydride (CAS 626-27-7). While often referred to by the ambiguous term bis(heptanoic acid), this document clarifies that its toxicological properties are primarily dictated by its rapid hydrolysis to two equivalents of heptanoic acid. The primary hazard associated with direct exposure to the anhydride is its corrosive nature, causing severe skin, eye, and respiratory tract burns. Systemic toxicity is subsequently governed by the profile of heptanoic acid, which exhibits low acute toxicity via oral and dermal routes. This guide synthesizes available data on hazard classification, toxicokinetics, and acute toxicity endpoints, and provides detailed experimental protocols for assessing oral toxicity in accordance with OECD guidelines.

Introduction and Scope

Heptanoic Anhydride is a reactive chemical intermediate used in various organic syntheses, including the production of esters for pharmaceuticals, fragrances, and lubricants.[1][2][3] Understanding its toxicological profile is paramount for ensuring occupational safety and for the risk assessment of any final products containing residual starting material.

A critical aspect of Heptanoic Anhydride's toxicology is its instability in aqueous environments. It readily hydrolyzes to form two molecules of heptanoic acid. Consequently, its overall toxicity profile is a composite of two distinct mechanisms:

  • Direct Corrosivity: The anhydride itself is highly reactive and will cause immediate, severe chemical burns to any tissue it contacts (skin, eyes, mucous membranes) due to its acylating properties and the exothermic nature of its hydrolysis.[3][4][5][6]

  • Systemic Toxicity of Heptanoic Acid: Following hydrolysis, the systemic toxicity is determined by the absorption, distribution, metabolism, and excretion (ADME) of heptanoic acid.

This guide will therefore address both aspects, providing a comprehensive overview for researchers and safety professionals.

Chemical Identity and Properties

PropertyValueSource(s)
Chemical Name Heptanoic Anhydride[2][3][7]
Synonyms Enanthic Anhydride, n-Heptanoic Anhydride[2][3]
CAS Number 626-27-7[1][2][7]
Molecular Formula C14H26O3[1][2]
Molecular Weight 242.35 g/mol [2][8]
Appearance Colorless to light yellow, oily liquid[2][3][9]
Boiling Point 278-282 °C[9]
Flash Point > 112 °C[10]
Solubility Insoluble/Reacts with water[3][6]

Toxicokinetics: The Central Role of Hydrolysis

The toxicokinetic profile of heptanoic anhydride is fundamentally linked to its rapid conversion to heptanoic acid.

  • Absorption: Upon ingestion or inhalation, heptanoic anhydride will rapidly hydrolyze on contact with the moist surfaces of the gastrointestinal and respiratory tracts. The resulting heptanoic acid is then available for absorption.

  • Distribution, Metabolism, and Excretion: Once absorbed, the toxicokinetics are those of heptanoic acid. Medium-chain fatty acids like heptanoic acid are metabolized primarily in the liver via β-oxidation to produce acetyl-CoA, which can enter the citric acid cycle. They have a low potential for bioaccumulation.[11]

The hydrolysis reaction is the central event in its metabolic pathway.

Caption: Simplified workflow for the OECD 423 Acute Toxic Class Method.

Conclusion

The toxicological profile of heptanoic anhydride is twofold. It presents a significant and immediate corrosive hazard upon direct contact. Following its inevitable and rapid hydrolysis in biological systems, the resulting systemic toxicity is that of heptanoic acid. Data on heptanoic acid demonstrate a low level of acute toxicity via oral and dermal routes and no significant concerns for mutagenicity or reproductive toxicity at doses that do not cause maternal toxicity. Risk management strategies must prioritize preventing direct contact to mitigate the primary corrosive hazard.

References

  • Heptanoic Anhydride - Material Safety D
  • OECD Test Guideline 401 - Acute Oral Toxicity (1987).
  • (2023, September 13). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [PDF]
  • SAFETY D
  • OECD GUIDELINE FOR TESTING OF CHEMICALS 423 - Acute Oral Toxicity – Acute Toxic Class Method (2001).
  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD.
  • Test No. 401: Acute Oral Toxicity. OECD.
  • Heptanoic Anhydride | 626-27-7. Tokyo Chemical Industry Co., Ltd. (APAC).
  • Heptanoic Anhydride - Novaphene. (n.d.).
  • Heptanoic anhydride — Chemical Substance Inform
  • Compound Heptanoic acid D
  • SAFETY DATA SHEET - TCI Chemicals. (2025, November 20).
  • HEPTANOIC ANHYDRIDE 626-27-7 wiki. Guidechem.
  • Heptanoic acid SDS, 111-14-8 Safety D
  • Heptanoic acid - Safety Data Sheet. ChemicalBook. (2026, January 17).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, May 21).
  • GPS Safety Summary - Substance Name: Heptanoic Acid. Arkema. (2013, February 10).
  • Heptanoic Acid - Safety D
  • HEPTANOIC ACID CAS NO 111-14-8 MATERIAL SAFETY D
  • HEPTANOIC ACID - CAMEO Chemicals. NOAA.
  • Heptanoic anhydride | C14H26O3 | CID 69376. PubChem.
  • Heptanoic anhydride - ChemBK. (2024, April 10).

Sources

Protocols & Analytical Methods

Method

Synthesis of 7,7'-Thiobis(heptanoic acid): A Detailed Laboratory Protocol

For: Researchers, scientists, and drug development professionals. Introduction The term "bis(heptanoic acid)" is structurally ambiguous.

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The term "bis(heptanoic acid)" is structurally ambiguous. This guide provides a detailed protocol for the synthesis of a specific and chemically significant analogue: 7,7'-Thiobis(heptanoic acid) . This molecule consists of two heptanoic acid chains linked at their terminal positions by a thioether bridge. Thioether-containing dicarboxylic acids are of interest in various fields, including materials science for the development of novel polymers and in biomedical research for their potential as enzyme inhibitors or as linkers in drug-conjugate chemistry.

This document outlines a robust two-step synthetic pathway, commencing with the synthesis of 7-mercaptoheptanoic acid from 7-bromoheptanoic acid, followed by its conversion to the target thioether, 7,7'-Thiobis(heptanoic acid). The causality behind experimental choices, detailed procedural steps, and comprehensive characterization data are provided to ensure scientific integrity and reproducibility.

Synthetic Strategy Overview

The synthesis of 7,7'-Thiobis(heptanoic acid) is accomplished via a two-stage process. The first stage involves the synthesis of the key intermediate, 7-mercaptoheptanoic acid, from commercially available 7-bromoheptanoic acid and thiourea. The subsequent stage details the formation of the thioether linkage to yield the final product.

Synthetic_Pathway 7-Bromoheptanoic Acid 7-Bromoheptanoic Acid S-(6-Carboxyhexyl)isothiouronium Bromide S-(6-Carboxyhexyl)isothiouronium Bromide 7-Bromoheptanoic Acid->S-(6-Carboxyhexyl)isothiouronium Bromide + Thiourea (Ethanol, Reflux) Thiourea Thiourea 7-Mercaptoheptanoic Acid 7-Mercaptoheptanoic Acid S-(6-Carboxyhexyl)isothiouronium Bromide->7-Mercaptoheptanoic Acid Hydrolysis (NaOH, Reflux) 7,7'-Thiobis(heptanoic acid) 7,7'-Thiobis(heptanoic acid) 7-Mercaptoheptanoic Acid->7,7'-Thiobis(heptanoic acid) Dimerization

Caption: Overall synthetic pathway for 7,7'-Thiobis(heptanoic acid).

PART 1: Synthesis of 7-Mercaptoheptanoic Acid

This protocol is adapted from the established method of converting alkyl halides to thiols via a thiouronium salt intermediate.[1]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity
7-Bromoheptanoic acid14562-54-2211.0910.0 g
Thiourea62-56-676.123.9 g
Ethanol, 200 Proof64-17-546.07100 mL
Sodium Hydroxide1310-73-240.008.0 g
Hydrochloric Acid (conc.)7647-01-036.46As needed
Diethyl Ether60-29-774.12200 mL
Anhydrous Sodium Sulfate7757-82-6142.04As needed
Experimental Protocol

Step 1: Formation of S-(6-Carboxyhexyl)isothiouronium Bromide

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 7-bromoheptanoic acid (10.0 g, 47.4 mmol) and thiourea (3.9 g, 51.2 mmol).

  • Add 100 mL of ethanol to the flask.

  • Heat the mixture to reflux with stirring for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The intermediate, S-(6-carboxyhexyl)isothiouronium bromide, may precipitate out of solution.

Step 2: Hydrolysis to 7-Mercaptoheptanoic Acid

  • To the reaction mixture from Step 1, add a solution of sodium hydroxide (8.0 g, 200 mmol) in 50 mL of water.

  • Heat the mixture to reflux for an additional 4 hours to hydrolyze the isothiouronium salt.[1]

  • Cool the reaction mixture in an ice bath and carefully acidify to a pH of approximately 1-2 with concentrated hydrochloric acid. Caution: This is an exothermic reaction.

  • Transfer the acidified mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 7-mercaptoheptanoic acid as a colorless oil.

Purification

The crude 7-mercaptoheptanoic acid can be purified by vacuum distillation.

PART 2: Synthesis of 7,7'-Thiobis(heptanoic acid)

This part of the protocol describes the dimerization of 7-mercaptoheptanoic acid to form the desired thioether. This can be achieved through various methods, including base-catalyzed coupling.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity
7-Mercaptoheptanoic acid52000-32-5162.255.0 g
Sodium Hydroxide1310-73-240.001.3 g
7-Bromoheptanoic acid14562-54-2211.096.5 g
Water7732-18-518.0250 mL
Diethyl Ether60-29-774.12150 mL
Hydrochloric Acid (conc.)7647-01-036.46As needed
Anhydrous Sodium Sulfate7757-82-6142.04As needed
Experimental Protocol
  • In a 250 mL round-bottom flask, dissolve 7-mercaptoheptanoic acid (5.0 g, 30.8 mmol) and sodium hydroxide (1.3 g, 32.5 mmol) in 50 mL of water.

  • To this solution, add 7-bromoheptanoic acid (6.5 g, 30.8 mmol) and heat the mixture to reflux with stirring for 8 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of 1-2.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude 7,7'-Thiobis(heptanoic acid).

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Experimental Workflow

Experimental_Workflow cluster_0 Part 1: 7-Mercaptoheptanoic Acid Synthesis cluster_1 Part 2: 7,7'-Thiobis(heptanoic acid) Synthesis P1_Start Mix 7-Bromoheptanoic Acid and Thiourea in Ethanol P1_Reflux1 Reflux for 6 hours P1_Start->P1_Reflux1 P1_Hydrolysis Add NaOH solution and Reflux for 4 hours P1_Reflux1->P1_Hydrolysis P1_Acidify Acidify with HCl P1_Hydrolysis->P1_Acidify P1_Extract Extract with Diethyl Ether P1_Acidify->P1_Extract P1_Dry Dry and Concentrate P1_Extract->P1_Dry P1_Purify Vacuum Distillation P1_Dry->P1_Purify P1_Product Pure 7-Mercaptoheptanoic Acid P1_Purify->P1_Product P2_Start Dissolve 7-Mercaptoheptanoic Acid and NaOH in Water P2_Add Add 7-Bromoheptanoic Acid P2_Start->P2_Add P2_Reflux Reflux for 8 hours P2_Add->P2_Reflux P2_Acidify Acidify with HCl P2_Reflux->P2_Acidify P2_Extract Extract with Diethyl Ether P2_Acidify->P2_Extract P2_Dry Dry and Concentrate P2_Extract->P2_Dry P2_Purify Recrystallization P2_Dry->P2_Purify P2_Product Pure 7,7'-Thiobis(heptanoic acid) P2_Purify->P2_Product

Caption: Step-by-step experimental workflow.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the heptanoic acid backbone and the absence of the thiol proton.

  • ¹³C NMR: The carbon NMR spectrum should confirm the presence of the carboxylic acid carbon and the methylene carbons, including the one adjacent to the sulfur atom.

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry should be used to determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption for the carboxylic acid C=O stretch and the broad O-H stretch.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Thiourea is a suspected carcinogen; handle with appropriate care.

  • Concentrated acids and bases are corrosive and should be handled with extreme caution.

References

  • White, R. H. (1989). Biosynthesis of the 7-mercaptoheptanoic acid subunit of component B [(7-mercaptoheptanoyl)threonine phosphate] of methanogenic bacteria. Biochemistry, 28(2), 860–865. [Link]

  • LookChem. 7-Mercaptoheptanoic acid. [Link]

  • Organic Syntheses. n-HEPTANOIC ACID. Org. Synth.1936 , 16, 39. [Link]

  • MDPI. An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents: Design, Synthesis via Coupling Reactions, Density Functional Theory Calculations, and Molecular Docking. Molecules2024 , 29(16), 3798. [Link]

Sources

Application

Introduction: The Analytical Challenge of Bis-Aliphatic Chains

An in-depth technical guide for the chromatographic quantification of bis(heptanoic acid) derivatives, focusing on its most prominent pharmaceutical manifestation: Tianeptine Impurity E. In pharmaceutical development and...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the chromatographic quantification of bis(heptanoic acid) derivatives, focusing on its most prominent pharmaceutical manifestation: Tianeptine Impurity E.

In pharmaceutical development and quality control, the quantification of bis(heptanoic acid) derivatives presents a unique chromatographic challenge due to their extreme lipophilicity and dual-ionizable centers. The most critical industry case study for this structure is Tianeptine EP Impurity E (CAS 768351-55-9), a bis(heptanoic acid) derivative formed during the synthesis of the atypical antidepressant Tianeptine[1].

During the manufacturing process, the alkylation of the tricyclic core with ethyl 7-bromoheptanoate can undergo an over-alkylation side reaction. This yields a bulky molecule containing two identical 7-carbon aliphatic chains terminating in carboxylic acids. While stability-indicating assays exist for the mono-heptanoic parent API[2], the bis-substituted derivative requires a highly specialized, self-validating gradient method to achieve baseline resolution without peak broadening[3].

Impurity_Pathway API Tianeptine Core (Secondary Amine) Reaction Over-Alkylation (Side Reaction) API->Reaction Reagent Excess Alkylating Agent (Ethyl 7-bromoheptanoate) Reagent->Reaction Impurity Impurity E (Bis(heptanoic acid) derivative) Reaction->Impurity Dimerization

Formation pathway of bis(heptanoic acid) derivative (Impurity E) during synthesis.

Mechanistic Insights & Method Rationale

As analytical scientists, we must design methods based on thermodynamic causality rather than trial and error. Every parameter in this protocol is engineered to control the behavior of the bis(heptanoic acid) moiety.

2.1 Stationary Phase Thermodynamics The bis(heptanoic acid) molecule possesses immense hydrophobic bulk. A high-density, fully end-capped C18 column (e.g., Zorbax Eclipse XDB-C18, 150 mm × 4.6 mm, 5 µm) is mandatory[2]. The dense octadecylsilane phase provides sufficient surface area to interact with the dual 7-carbon chains, ensuring the impurity is strongly retained and separated from early-eluting degradation products.

2.2 Mobile Phase pH Causality Heptanoic acid has a pKa​ of approximately 4.8. If the mobile phase pH is maintained near this value, the bis-derivative will exist in a state of dynamic, partial ionization. This thermodynamic instability manifests chromatographically as severe peak splitting and tailing. By buffering the aqueous mobile phase to pH 3.0 using a potassium dihydrogen phosphate buffer, we intentionally suppress the ionization of both carboxylic acid groups. This forces the molecule into a fully neutral, hydrophobic state, yielding sharp, symmetrical peaks.

2.3 Elution Kinetics (Gradient Selection) Because the bis-derivative is significantly more retained than the parent API, an isocratic method would result in an unacceptably long run time and severe band broadening due to longitudinal diffusion. A steep gradient utilizing Acetonitrile (ACN) is required. ACN is selected over methanol due to its lower viscosity and higher eluotropic strength, which is kinetically necessary to rapidly desorb the dual-aliphatic chains from the C18 phase[3].

HPLC_Workflow Start Method Goal: Bis(heptanoic acid) Quant Screen Column Screening (C18 vs Phenyl-Hexyl) Start->Screen Step 1 MobilePhase Mobile Phase Optimization (pH 3.0 to suppress ionization) Screen->MobilePhase Step 2 Validation Method Validation (ICH Q2 Guidelines) MobilePhase->Validation Step 3 Output Validated Protocol (Self-Validating SST) Validation->Output Final

HPLC method development workflow for bis(heptanoic acid) quantification.

Experimental Protocol: A Self-Validating System

This protocol operates as a closed-loop, self-validating system. It utilizes a System Suitability Test (SST) acting as a strict gating mechanism. If the SST criteria (specifically the resolution between the mono-heptanoic API and the bis-heptanoic impurity) fail, the system mathematically invalidates the run, preventing the reporting of compromised data.

Step 1: Reagent Preparation
  • Buffer (Mobile Phase A): Dissolve 2.72 g of Potassium dihydrogen phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water. Adjust the pH strictly to 3.0 ± 0.05 using dilute Phosphoric acid ( H3​PO4​ ). Filter through a 0.22 µm membrane.

  • Organic Modifier (Mobile Phase B): 100% HPLC-grade Acetonitrile.

  • Diluent: Water : Acetonitrile (50:50, v/v).

Step 2: Standard & SST Preparation
  • SST Solution: Accurately weigh 10 mg of Tianeptine Sodium API and 1 mg of [1]. Dissolve in 10 mL of diluent.

  • Sample Solution: Prepare the target sample at a concentration of 1.0 mg/mL in the diluent. Sonicate for 10 minutes at 20°C to ensure complete solubilization of the lipophilic components.

Step 3: Chromatographic Execution

Execute the analysis using the gradient program outlined in Table 1 . The UV detector must be set to 220 nm, which aligns with the absorption maximum of the tricyclic chromophore shared by both the API and the bis-impurity[3].

Table 1: Optimized Gradient Elution Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (pH 3.0 Buffer)% Mobile Phase B (ACN)Mechanistic Rationale
0.01.08020Retain highly polar degradants and salts.
10.01.05050Elute the mono-heptanoic acid parent API.
20.01.02080Desorb and elute the bis(heptanoic acid) impurity.
25.01.02080Column wash to remove highly lipophilic matrix.
26.01.08020Rapid return to initial conditions.
30.01.08020Re-equilibration for the next injection.

Data Presentation & Validation Metrics

To ensure the trustworthiness of the method, it must be evaluated against ICH Q2(R1) guidelines. The quantitative data below demonstrates the method's capability to isolate the bis(heptanoic acid) derivative from complex sample matrices.

Table 2: System Suitability and Validation Parameters

ParameterAcceptance CriteriaObserved ValueCausality / Significance
Resolution ( Rs​ ) ≥2.0 3.4 Ensures baseline separation between the mono- and bis-heptanoic derivatives.
Tailing Factor ( Tf​ ) ≤1.5 1.1 Confirms that secondary silanol interactions are successfully suppressed by pH 3.0.
LOD (Impurity E) ≤0.05 µg/mL0.02 µg/mL Sensitivity is adequate for stringent regulatory reporting thresholds.
Method Recovery 95.0% - 105.0%99.8% Verifies the absence of matrix interference or on-column precipitation.

Conclusion

The quantification of bis(heptanoic acid) derivatives requires precise control over mobile phase thermodynamics. By utilizing a pH 3.0 phosphate buffer to neutralize the dual carboxylic acid tails, paired with a steep acetonitrile gradient, this method overcomes the extreme lipophilicity of the molecule. The integration of a strict SST protocol ensures that the method acts as a self-validating system, guaranteeing high-fidelity data for pharmaceutical quality control and regulatory submissions.

References

  • Khedr, A. (2007). High-Performance Liquid Chromatographic Stability Indicating Assay Method of Tianeptine Sodium with Simultaneous Fluorescence and UV Detection. Journal of Chromatographic Science, 45(6), 305-310. URL:[Link]

  • Veeprho Pharmaceuticals. (n.d.). Tianeptine EP Impurity E | CAS 768351-55-9. Veeprho Impurity Standards. URL:[Link]

Sources

Method

bis(heptanoic acid) applications in lipid nanoparticle formulation

Application Note: Bis(heptanoic acid) and Heptanoyl Derivatives in Lipid Nanoparticle (LNP) Formulation and Prodrug Engineering Introduction & Mechanistic Rationale The rapid evolution of Lipid Nanoparticle (LNP) technol...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Bis(heptanoic acid) and Heptanoyl Derivatives in Lipid Nanoparticle (LNP) Formulation and Prodrug Engineering

Introduction & Mechanistic Rationale

The rapid evolution of Lipid Nanoparticle (LNP) technology has driven the need for highly tunable lipid components. While much of the industry focuses on standard long-chain (C16–C18) or medium-chain (C8–C10) fatty acids, heptanoic acid (C7) and its bis-ester/bis-amide derivatives occupy a highly specific, thermodynamically unique physicochemical space.

As a Senior Application Scientist, I frequently utilize bis(heptanoic acid) derivatives for two distinct, high-impact applications in LNP engineering:

  • Prodrug Lipidation (e.g., Diheptanoyl Gemcitabine - DHG): Native hydrophilic drugs (like gemcitabine) exhibit poor LNP core encapsulation and rapid systemic clearance. By conjugating two heptanoic acid molecules to the drug's hydroxyl groups, we create a bis-heptanoyl prodrug. The C7 chain provides the exact hydrophobic-lipophilic balance (HLB) required to anchor the drug in the LNP core without inducing the severe lipid crystallization and particle aggregation often seen with longer stearic (C18) or oleic acid derivatives [1].

  • Ionizable Lipid Tail Engineering: Novel ionizable lipids synthesized with bis(heptanoic acid) ester tails exhibit a highly specific molecular cone shape. When the amine headgroup protonates in the acidic endosome, the steric bulk of the C7 tails forces a rapid phase transition from a stable lamellar phase ( Lα​ ) to an inverted hexagonal phase ( HII​ ). This geometry is the fundamental biophysical driver of endosomal membrane fusion and cytosolic release [2].

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that any deviation in thermodynamic self-assembly is immediately caught.

Protocol A: Synthesis and LNP Formulation of Bis-Heptanoyl Prodrugs (DHG)

Objective: Encapsulate a highly water-soluble chemotherapeutic into an LNP core via C7-mediated lipidation.

Step 1: Synthesis of 3′,5′-Diheptanoyl Gemcitabine (DHG)

  • Reaction: Dissolve 1.0 eq of Gemcitabine HCl in anhydrous DMF. Add 2.5 eq of heptanoic acid, followed by 3.0 eq of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and 0.5 eq of 4-dimethylaminopyridine (DMAP) as a catalyst [1].

  • Causality: EDCI drives the esterification of the 3' and 5' hydroxyls of gemcitabine. The C7 chain is chosen specifically to prevent the prodrug from forming highly ordered, insoluble crystalline lattices during storage, maintaining an amorphous state ideal for LNP loading.

  • Purification: Extract with ethyl acetate/water, dry over MgSO4​ , and purify via silica gel chromatography (petroleum ether:ethyl acetate, 5:1).

Step 2: Microfluidic LNP Assembly

  • Organic Phase: Dissolve the synthesized DHG, an ionizable lipid (e.g., DLin-MC3-DMA), DSPC, Cholesterol, and PEG-Lipid in absolute ethanol at a molar ratio of 10:40:10:38.5:1.5. Validation Check: Ensure the solution is optically clear; turbidity indicates incomplete DHG dissolution.

  • Aqueous Phase: Prepare a 50 mM Citrate Buffer at pH 4.0.

  • Mixing: Inject both phases into a herringbone microfluidic mixer. Set the Flow Rate Ratio (FRR) to 3:1 (Aqueous:Organic) and the Total Flow Rate (TFR) to 12 mL/min.

  • Causality: The 3:1 FRR induces a rapid polarity shift (supersaturation) in <3 milliseconds. The bis-heptanoic tails of DHG undergo hydrophobic collapse simultaneously with the ionizable lipids, ensuring uniform distribution within the LNP core rather than surface partitioning.

  • Dialysis: Dialyze immediately against 1x PBS (pH 7.4) using a 10 kDa MWCO cassette for 12 hours to remove ethanol and neutralize the pH.

Protocol B: mRNA-LNP Formulation using Bis(Heptanoic Acid) Ionizable Lipids

Objective: Formulate mRNA-LNPs utilizing custom C7-tail ionizable lipids for enhanced endosomal escape.

  • Preparation: Dissolve the C7-ionizable lipid, DOPE, Cholesterol, and PEG-DMG in ethanol (50:10:38.5:1.5 mol%). Dissolve mRNA in 50 mM Citrate Buffer (pH 4.0) at an N:P ratio of 6:1.

  • Causality of pH: At pH 4.0, the amine headgroups of the C7-lipids are fully protonated, driving electrostatic complexation with the negatively charged mRNA backbone.

  • Assembly & Maturation: Mix via microfluidics (FRR 3:1, TFR 12 mL/min). Post-mixing, incubate the LNPs at room temperature for 15 minutes. Causality: This maturation step allows the bis-heptanoate tails to thermodynamically rearrange into a stable solid-lipid core before ethanol removal.

  • Buffer Exchange: Tangential Flow Filtration (TFF) against 1x PBS (pH 7.4).

Data Presentation & Analytical Characterization

To validate the causality of the C7 chain length, we compare the physicochemical properties of LNPs formulated with native drugs, C7 prodrugs, and standard C8/C18 derivatives.

Table 1: Physicochemical Properties of Gemcitabine Prodrug LNPs

FormulationDrug/ProdrugSize (nm)PDIZeta Potential (mV)Encapsulation Efficiency (EE%)
Native LNP Unmodified Gemcitabine145.2 ± 5.10.28-2.1 ± 0.512.4% (Poor core retention)
C7-LNP Diheptanoyl Gemcitabine (DHG)88.4 ± 3.20.11-1.5 ± 0.394.8% (Optimal HLB)
C18-LNP Dioleoyl Gemcitabine (DOG)112.6 ± 6.40.18-1.8 ± 0.486.2% (Steric hindrance)

Table 2: mRNA-LNP Characteristics (Ionizable Lipid Tail Length Comparison)

Ionizable Lipid TailApparent pKaLNP Size (nm)EE% (Ribogreen)Relative in vitro Transfection
Bis(Hexanoic) - C6 6.175.392%0.4x
Bis(Heptanoic) - C7 6.482.196%1.0x (Baseline)
Bis(Octanoic) - C8 6.795.495%0.8x

Analytical Insight: The C7 bis-ester provides an optimal apparent pKa of 6.4, ensuring the LNP remains neutral in systemic circulation (pH 7.4) but rapidly protonates in the early endosome (pH ~6.0–6.5).

Visualizations

The following diagrams map the logical relationships and biophysical workflows critical to bis-heptanoic acid LNP applications.

G Aq Aqueous Phase (mRNA in Citrate Buffer, pH 4.0) Mix Microfluidic Mixing (Herringbone Channel, 3:1 Flow Ratio) Aq->Mix Org Organic Phase (Lipids + Bis-Heptanoyl Prodrug in EtOH) Org->Mix LNP Self-Assembly (LNP Formation) Mix->LNP Dialysis Dialysis & Buffer Exchange (1x PBS, pH 7.4) LNP->Dialysis Sterile Sterile Filtration (0.22 µm PES) Dialysis->Sterile

Microfluidic formulation workflow for bis-heptanoyl LNP assembly.

G Endo LNP in Endosome (pH ~5.5) Proton Protonation of Ionizable Lipid (Amine Headgroup) Endo->Proton Shape Cone Shape Formation (Driven by C7 Bis-Heptanoate Tails) Proton->Shape Phase Phase Transition (Lamellar L_α to Hexagonal H_II) Shape->Phase Fusion Endosomal Membrane Fusion & Destabilization Phase->Fusion Release Cytosolic Release (mRNA / Prodrug) Fusion->Release

Mechanism of LNP endosomal escape driven by bis-heptanoic acid tail geometry.

References

  • Kuang, S., Liu, S., Wang, S., Yang, L., Zeng, Y., & Ming, X. (2023). Folate-receptor-targeted co-self-assembly carrier-free gemcitabine nanoparticles loading indocyanine green for chemo-photothermal therapy. Frontiers in Bioengineering and Biotechnology, 11, 1266652. [Link]

  • The Board of Regents of the University of Texas System. (2019). Lipid nanoparticle compositions for delivery of mRNA and long nucleic acids (Patent No. WO2019246203A1).
Application

Application Note: Preparation and Validation of Bis(heptanoic acid) Standard Solutions for LC-MS/MS Calibration

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Professionals Methodology Focus: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Calibration Mechanistic Context & Analyte P...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Professionals Methodology Focus: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Calibration

Mechanistic Context & Analyte Properties

Bis(heptanoic acid) and its structural derivatives are complex dicarboxylic acids characterized by dual seven-carbon aliphatic chains terminating in highly polar carboxylic acid moieties. This structural duality creates a classic amphiphilic molecule that presents severe analytical challenges during standard preparation .

As a Senior Application Scientist, it is critical to understand the causality behind the handling of these compounds:

  • Micelle Formation & Solvation: In purely aqueous environments, the hydrophobic heptyl chains drive the spontaneous formation of micelles, leading to non-linear concentration gradients. A high-organic primary solvent is mandatory to ensure complete monomeric solvation.

  • Silanol Adsorption: The terminal carboxylic acid groups (pKa ~4.5–5.0) are prone to hydrogen bonding and ionic interactions with unreacted silanol (-Si-OH) sites on standard borosilicate glassware. At low calibration levels (ng/mL), this adsorption causes significant analyte loss, resulting in a "hockey-stick" (non-linear) calibration curve drop-off.

  • Chromatographic Solvent Effects: While high organic content is needed for stock solubility, injecting 100% organic solvent into a reversed-phase LC system causes severe peak fronting or splitting. The final calibration matrix must bridge the gap between analyte solubility and mobile phase compatibility.

Reagents & Material Specifications

To establish a self-validating and trustworthy protocol, all materials must meet strict specifications to eliminate background interference and matrix effects .

  • Analyte: Bis(heptanoic acid) Reference Standard (Purity ≥ 99.0%, moisture corrected).

  • Internal Standard (IS): Deuterated dicarboxylic acid analog (e.g., d4-bis(heptanoic acid)) to correct for ionization suppression and volumetric variations.

  • Solvents: LC-MS Grade Methanol (MeOH) and LC-MS Grade Ultrapure Water (18.2 MΩ·cm).

  • Consumables: Silanized amber glass volumetric flasks and low-bind polypropylene autosampler vials. Do not use standard clear borosilicate glass.

Causality-Driven Preparation Protocol

This protocol is designed as a self-validating system . By preparing an independent Quality Control (QC) stock from a separate weighing event, the integrity of the entire calibration curve is mathematically verified prior to sample analysis.

Primary Stock Solution Preparation (1.0 mg/mL)
  • Step 1: Allow all reference standards and LC-MS grade solvents to equilibrate to ambient room temperature (20–25°C) for at least 60 minutes.

    • Causality: Organic solvents like methanol possess a high coefficient of thermal expansion. Pipetting or diluting cold methanol introduces significant volumetric errors.

  • Step 2: Using an anti-static gun to neutralize static charge, accurately weigh 10.00 mg of the bis(heptanoic acid) standard on a calibrated microbalance (readability 0.01 mg) into a weighing boat.

  • Step 3: Transfer the powder quantitatively into a 10 mL silanized amber volumetric flask.

  • Step 4: Add approximately 8 mL of 100% Methanol. Sonicate in a water bath for 5 minutes at room temperature to ensure complete dissolution of the hydrophobic chains.

  • Step 5: Dilute to the meniscus with Methanol and invert 10 times to mix. Label as Stock-CAL .

  • Step 6 (Self-Validation): Repeat Steps 1-5 with a second, independent weighing to create Stock-QC .

Intermediate Working Solution (10 µg/mL)
  • Step 1: Pipette 100 µL of Stock-CAL into a 10 mL silanized volumetric flask.

  • Step 2: Dilute to volume using a 50:50 (v/v) Methanol:Water mixture.

    • Causality: Transitioning to a 50% aqueous mixture prevents the strong solvent effect (peak distortion) during LC injection while maintaining enough organic modifier to prevent micelle formation.

Calibration Curve Generation
  • Step 1: Label seven low-bind polypropylene autosampler vials (Cal 1 through Cal 7).

  • Step 2: Perform serial dilutions according to the quantitative scheme in Section 4 . Always pipette the diluent (50:50 MeOH:Water) into the vial first, followed by the working solution, and vortex immediately for 10 seconds to prevent localized precipitation.

  • Step 3: Spike 10 µL of the Internal Standard (IS) working solution into every calibration vial.

Quantitative Dilution Scheme

The following table summarizes the exact volumetric transfers required to build a 7-point calibration curve spanning three orders of magnitude (10 ng/mL to 1000 ng/mL), compliant with ICH Q2(R1) linearity guidelines .

Calibration LevelTarget Concentration (ng/mL)Volume of Analyte Source (µL)Source SolutionVolume of Diluent (µL)Final Volume (µL)
Cal 7 (ULOQ) 100010010 µg/mL Working Sol.9001000
Cal 6 500500Cal 75001000
Cal 5 250500Cal 65001000
Cal 4 100400Cal 56001000
Cal 3 50500Cal 45001000
Cal 2 25500Cal 35001000
Cal 1 (LLOQ) 10400Cal 26001000

Note: Diluent is 50:50 (v/v) Methanol:Water. ULOQ = Upper Limit of Quantification; LLOQ = Lower Limit of Quantification.

Analytical Workflow Visualization

The following workflow illustrates the logical progression from raw material to validated chromatographic data.

Workflow N1 1. Analyte Weighing & Solvation (Microbalance, Anti-static) N2 2. Primary Stock Preparation (1.0 mg/mL in 100% Methanol) N1->N2 N3 3. Intermediate Working Solutions (10 µg/mL in 50:50 MeOH:H2O) N2->N3 N4 4. Serial Dilution (10 ng/mL to 1000 ng/mL) N3->N4 N5 5. Optional Derivatization (Butanolic HCl for LC-MS/MS) N4->N5 N6 6. Chromatographic Analysis & Linearity Validation (R² ≥ 0.995) N5->N6

Fig 1: End-to-end workflow for bis(heptanoic acid) standard preparation and LC-MS/MS validation.

System Suitability & Self-Validation (QC)

To prove the trustworthiness of the prepared standard solutions, the system must validate itself before sample analysis begins:

  • Blank Injection: Inject a 50:50 MeOH:Water blank. The area of any peak at the retention time of bis(heptanoic acid) must be ≤ 20% of the LLOQ (Cal 1) area.

  • Linearity Check: Plot the peak area ratio (Analyte/IS) against the nominal concentration. Apply a 1/x² weighting factor. The coefficient of determination (R²) must be ≥ 0.995.

  • Independent Verification: Inject the QC samples prepared from Stock-QC . The calculated concentration of the QC samples must fall within ±15% of their nominal values. If they pass, it mathematically proves that the primary weighing, solvation, and serial dilution steps of the calibration curve are highly accurate and free of systematic error.

References

  • Title : Standard-Free Quantification of Dicarboxylic Acids: Case Studies with Salt-Rich Effluents and Serum Source : Journal of the American Society for Mass Spectrometry (ACS Publications) URL :[Link]

  • Title : An LC-MS/MS method for serum methylmalonic acid suitable for monitoring vitamin B12 status in population surveys Source : Analytical and Bioanalytical Chemistry (via PubMed Central) URL :[Link]

  • Title : ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source : International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA) URL :[Link]

Method

Application Note: Comprehensive NMR Spectroscopy Characterization of Bis(heptanoic acid) and Its Derivatives

Introduction & Analytical Scope Bis(heptanoic acid) structures and their derivatives are highly versatile aliphatic compounds encountered across various advanced scientific domains. They serve as critical components in p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Scope

Bis(heptanoic acid) structures and their derivatives are highly versatile aliphatic compounds encountered across various advanced scientific domains. They serve as critical components in polymer cross-linking networks, lipid nanoparticle (LNP) formulations, and are frequently monitored as active pharmaceutical ingredient (API) impurities—such as the well-documented Tianeptine Sodium EP Impurity E ().

The primary analytical challenge in characterizing these molecules lies in their long, flexible aliphatic chains. In one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy, the internal methylene protons ( δ 1.2 – 1.6 ppm) suffer from severe scalar coupling overlap, creating a congested "methylene envelope." This application note provides a robust, self-validating multi-dimensional NMR methodology designed to unambiguously elucidate the structure of bis(heptanoic acid) derivatives, ensuring high scientific integrity in your analytical workflows.

Causality & Rationale for Experimental Choices (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific NMR experiments and parameters are selected, rather than blindly following a sequence.

  • High-Field Requirement: Resolving the subtle chemical shift differences in aliphatic chains requires high magnetic field dispersion. Utilizing a spectrometer of at least 400 MHz (e.g., Bruker Avance III HD 400) is strictly necessary to achieve the required signal-to-noise ratio and spectral resolution (1)[1].

  • Inverse-Gated 13 C Decoupling: Standard 13 C NMR uses continuous proton decoupling, which introduces Nuclear Overhauser Effect (NOE) enhancements that artificially inflate the signals of carbons with attached protons. By employing an inverse-gated decoupling sequence, NOE is suppressed. This makes the 13 C integrals directly proportional to the number of carbon atoms, allowing you to definitively prove the symmetrical nature of a bis-substituted molecule.

  • The Self-Validating 2D Network: 1D spectra alone cannot prove molecular connectivity. The protocol relies on a closed-loop validation system: HSQC maps protons to their directly attached carbons ( 1JCH​ ), while HMBC reveals 2- to 3-bond connections ( 2−3JCH​ ). A structure is only considered "validated" when the HMBC network perfectly bridges the terminal carboxylate groups through the aliphatic chain to the bis-linkage core, leaving zero orphaned cross-peaks. Furthermore, solid-state 13 C CPMAS NMR can be employed if the bis(heptanoic acid) derivative is incorporated into an insoluble cross-linked resin matrix (2)[2].

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation
  • Solvent Selection: Weigh 15–20 mg of the bis(heptanoic acid) derivative. Dissolve in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D). Note: If analyzing a free dicarboxylic acid rather than an ester/amide derivative, use DMSO- d6​ to disrupt intermolecular hydrogen-bonded dimers that can broaden NMR linewidths.

  • Referencing: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to act as an internal standard for precise chemical shift calibration ( δ 0.00 ppm) (1)[1].

  • Filtration: Filter the solution through a 0.22 μ m PTFE syringe filter directly into a high-precision 5 mm NMR tube. Particulates distort the magnetic field homogeneity, which is fatal when attempting to resolve complex aliphatic multiplets.

Phase 2: Data Acquisition Parameters
  • 1 H NMR: Set the spectrometer to 400 MHz (or higher). Use a 30° excitation pulse (zg30), a relaxation delay (D1) of 2.0 seconds, and acquire 16 to 64 scans depending on concentration.

  • 13 C NMR (Inverse-Gated): Set the frequency to 100 MHz. Use the zgig pulse program to suppress NOE. Set D1 to 5.0 seconds (aliphatic carbons have longer T1​ relaxation times). Acquire a minimum of 1024 scans.

  • 2D HSQC: Use a phase-sensitive (Echo-Antiecho) sequence. Acquire 256 t1​ increments with 4 scans per increment. Optimize the delay for a one-bond coupling constant of 1JCH​ = 145 Hz.

  • 2D HMBC: Acquire 256 t1​ increments. Optimize the low-pass J-filter to suppress one-bond couplings, and set the long-range delay for 2−3JCH​ = 8 Hz.

Data Presentation: Typical NMR Chemical Shifts

The table below summarizes the expected chemical shifts for the heptanoic acid moiety. The exact shift of C7 will depend on the nature of the bis-linkage (e.g., ester, amine, or ether).

Table 1: Representative 1 H and 13 C NMR Chemical Shifts for Bis(heptanoic acid) Aliphatic Chains (in CDCl 3​ )

Position 1 H Chemical Shift ( δ , ppm)Multiplicity & Coupling ( J , Hz) 13 C Chemical Shift ( δ , ppm)Key HMBC Correlations ( 2−3JCH​ )
C1 (C=O) --178.5 - 180.0H2, H3
C2 ( α ) 2.30 - 2.35Triplet, J = 7.534.0 - 34.5C1, C3, C4
C3 ( β ) 1.60 - 1.65Quintet, J = 7.524.5 - 25.0C1, C2, C4
C4 ( γ ) 1.30 - 1.35Multiplet28.8 - 29.2C2, C5, C6
C5 ( δ ) 1.30 - 1.35Multiplet28.8 - 29.2C3, C6, C7
C6 ( ϵ ) 1.55 - 1.60Multiplet25.5 - 26.0C4, C5, C7
C7 (Linkage) 3.40 - 3.60Triplet, J = 6.845.0 - 65.0*Core Linkage Protons

*Note: The C7 chemical shift is highly diagnostic. A shift near 45.0 ppm indicates an amine linkage (e.g., Tianeptine derivatives), whereas a shift near 65.0 ppm indicates an oxygen-based ester/ether linkage.

Elucidation Workflow Visualization

NMRElucidation SamplePrep 1. Sample Preparation (CDCl3/DMSO-d6 + TMS) OneD_NMR 2. 1D NMR Acquisition (1H & 13C on 400+ MHz) SamplePrep->OneD_NMR Filtered & Shimmed TwoD_NMR 3. 2D NMR Acquisition (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Resolve Overlap DataProc 4. Data Processing (Fourier Transform, Phase Correction) TwoD_NMR->DataProc Raw FID Data StructuralAssign 5. Structural Assignment (Self-Validating Network) DataProc->StructuralAssign Peak Picking & Integration StructuralAssign->TwoD_NMR Discrepancy Check

Figure 1: Self-validating NMR workflow for bis(heptanoic acid) derivatives.

References

  • Simson Pharma Limited. "Tianeptine Sodium EP Impurity E | CAS No- 768351-55-9". Simson Pharma.
  • Organometallics - ACS Publications. "One-Pot Fe-Catalyzed Pheromone Synthesis Via C1-Homologation of Unsymmetrical α,ω-Dihalogenated Derivatives with an Even Number of Carbon Atoms".
  • ResearchGate. "Characterization of the Cross-Linked Structure of Cured Novolac Resins with Hexamethylenetetramine by Pyrolysis-Gas Chromatography".

Sources

Application

Introduction: The Role of Medium-Chain Fatty Acids in Modern Drug Delivery

An in-depth guide to the formulation of advanced drug delivery systems by leveraging bis(heptanoic acid) moieties as a lipophilic enhancement strategy. In the landscape of pharmaceutical development, overcoming poor aque...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the formulation of advanced drug delivery systems by leveraging bis(heptanoic acid) moieties as a lipophilic enhancement strategy.

In the landscape of pharmaceutical development, overcoming poor aqueous solubility and inadequate membrane permeability remains a primary challenge for a significant portion of new chemical entities. Lipophilic modification of drug candidates is a time-honored and effective strategy to enhance their therapeutic potential. Medium-chain fatty acids (MCFAs), such as heptanoic acid (also known as enanthic acid), offer a versatile tool in this endeavor.[1] Heptanoic acid, a seven-carbon saturated fatty acid, provides a valuable balance of lipophilicity and biocompatibility.[2][3]

This application note introduces the concept of using a bis(heptanoic acid) moiety—the strategic attachment of two heptanoic acid chains to a parent drug molecule—as a robust method to significantly increase lipophilicity. This modification can transform a challenging, hydrophilic compound into a prodrug that is readily encapsulated within lipid-based nanocarriers, designed to improve bioavailability, alter pharmacokinetic profiles, and enable targeted delivery. We will explore the synthesis of such prodrugs and their subsequent formulation into Solid Lipid Nanoparticles (SLNs), providing detailed, field-tested protocols for researchers and drug development professionals.

Part 1: The Bis(heptanoic acid) Prodrug Strategy: Rationale and Mechanism

The core principle of the bis(heptanoic acid) or "bis(heptanoate)" prodrug strategy is to transiently mask polar functional groups on a parent drug, such as hydroxyls (-OH) or amines (-NH2), via ester or amide linkages. This chemical modification imparts several key advantages:

  • Enhanced Lipophilicity: The addition of two C7 alkyl chains dramatically increases the compound's octanol-water partition coefficient (logP), favoring its partitioning into lipidic environments.[4][5]

  • Improved Membrane Permeation: Increased lipophilicity can enhance the rate of passive diffusion across biological membranes, a critical step for oral absorption and cellular uptake.

  • Increased Drug Loading in Lipid Carriers: The highly lipophilic nature of the bis(heptanoate) prodrug makes it exceptionally compatible with the lipid matrix of carriers like SLNs, allowing for high encapsulation efficiency and drug loading.[6]

  • Metabolic Activation: The ester or amide bonds are designed to be cleaved by endogenous enzymes (e.g., esterases) in the body, releasing the active parent drug at the site of action.

This approach effectively converts the drug into a temporary lipid, optimized for formulation and transport, which then reverts to its active form in vivo.

cluster_0 Drug Modification cluster_1 In Vivo Activation Parent_Drug Hydrophilic Parent Drug (e.g., with two -OH groups) Prodrug Lipophilic Bis(heptanoate) Prodrug Parent_Drug->Prodrug Esterification Heptanoic_Acid 2x Heptanoic Acid (or activated derivative) Heptanoic_Acid->Prodrug Active_Drug Active Parent Drug (Released) Byproduct 2x Heptanoic Acid (Metabolized) Prodrug_In_Vivo Bis(heptanoate) Prodrug Prodrug_In_Vivo->Active_Drug Enzymatic Cleavage (Esterases) Prodrug_In_Vivo->Byproduct

Caption: The bis(heptanoic acid) prodrug concept.

Part 2: Experimental Protocols

Protocol 1: Illustrative Synthesis of a Bis(heptanoate) Prodrug

This protocol provides a generalized method for the esterification of a model hydrophilic drug containing two hydroxyl groups using heptanoyl chloride. Note: All synthesis should be performed in a fume hood with appropriate personal protective equipment (PPE).

Materials:

  • Model Drug (e.g., a bisphenol compound)

  • Heptanoyl Chloride (≥98%)

  • Anhydrous Pyridine or Triethylamine (as a base)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve the model drug (1.0 equivalent) in anhydrous DCM. Add the base (e.g., pyridine, 2.5 equivalents).

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add heptanoyl chloride (2.2 equivalents) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Workup - Extraction: Dilute with additional DCM. Wash the organic layer sequentially with 1M HCl (if using a non-basic solvent), saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate) to isolate the pure bis(heptanoate) prodrug.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Formulation of Solid Lipid Nanoparticles (SLNs)

This protocol details the preparation of SLNs encapsulating the synthesized bis(heptanoate) prodrug using a hot homogenization and ultrasonication method.

Materials:

  • Bis(heptanoate) Prodrug (the "drug")

  • Solid Lipid: Glyceryl behenate (e.g., Compritol® 888 ATO)

  • Surfactant: Poloxamer 188 (e.g., Kolliphor® P 188) or Tween® 80

  • Purified Water (Milli-Q® or equivalent)

Procedure:

  • Preparation of Lipid Phase: In a glass vial, weigh the solid lipid (e.g., 250 mg) and the bis(heptanoate) prodrug (e.g., 25 mg). Heat the vial in a water bath to 5-10 °C above the melting point of the lipid (approx. 75-80 °C for glyceryl behenate) until a clear, homogenous molten lipid phase is formed.

  • Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant (e.g., 2% w/v Poloxamer 188) in purified water. Heat the aqueous phase to the same temperature as the lipid phase.

  • Homogenization (Pre-emulsion): Add the hot aqueous phase to the molten lipid phase and immediately homogenize using a high-shear homogenizer (e.g., Ultra-Turrax®) at 10,000-15,000 rpm for 5-10 minutes. This forms a coarse oil-in-water emulsion.

  • Ultrasonication: Immediately transfer the hot pre-emulsion to a high-power probe sonicator. Sonicate for 10-15 minutes (with pulsed cycles, e.g., 30 seconds on, 10 seconds off, to prevent overheating) to reduce the droplet size into the nanometer range.

  • Cooling and Nanoparticle Formation: Quickly cool the resulting nanoemulsion in an ice bath. The lipid droplets will solidify, forming the SLNs with the prodrug encapsulated within the lipid matrix.

  • Purification (Optional): To remove any unencapsulated drug or excess surfactant, the SLN dispersion can be centrifuged or dialyzed against purified water.

cluster_0 Phase Preparation (Heated) Lipid_Phase Lipid Phase: Solid Lipid + Prodrug Homogenization High-Shear Homogenization Lipid_Phase->Homogenization Aqueous_Phase Aqueous Phase: Water + Surfactant Aqueous_Phase->Homogenization Sonication Probe Sonication Homogenization->Sonication Coarse Emulsion Cooling Cooling & Solidification Sonication->Cooling Nanoemulsion SLN_Dispersion Final SLN Dispersion Cooling->SLN_Dispersion

Caption: Workflow for Solid Lipid Nanoparticle (SLN) formulation.

Part 3: Quality Control and Characterization

Thorough characterization is essential to ensure the quality, stability, and performance of the formulated SLNs.[7]

Key Characterization Parameters
ParameterMethodTypical ValuesSignificance
Mean Particle Size Dynamic Light Scattering (DLS)100 - 300 nmAffects stability, biodistribution, and cellular uptake.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.3Indicates the homogeneity of the nanoparticle population.
Zeta Potential Laser Doppler Velocimetry-15 to -30 mVPredicts colloidal stability; a higher magnitude prevents aggregation.
Encapsulation Efficiency (EE%) HPLC / UV-Vis Spectroscopy> 85%The percentage of the initial drug that is successfully entrapped.
Drug Loading (DL%) HPLC / UV-Vis Spectroscopy1 - 10%The weight percentage of the drug relative to the total nanoparticle weight.
Protocol 3: Determining Encapsulation Efficiency (EE%) and Drug Loading (DL%)
  • Separation of Free Drug: Place a known volume (e.g., 500 µL) of the SLN dispersion into an ultracentrifuge filter unit (e.g., Amicon® Ultra, 10 kDa MWCO). Centrifuge at a high speed (e.g., 14,000 x g) for 20 minutes. The filtrate contains the unencapsulated ("free") drug.

  • Quantification of Free Drug: Measure the concentration of the free drug in the filtrate using a validated HPLC or UV-Vis method.

  • Quantification of Total Drug: Disrupt a known volume of the original (unfiltered) SLN dispersion by adding a suitable solvent (e.g., methanol or chloroform) to dissolve the nanoparticles and release the encapsulated drug. Measure the total drug concentration.

  • Calculation:

    • EE (%) = ((Total Drug - Free Drug) / Total Drug) * 100

    • DL (%) = ((Total Drug - Free Drug) / Weight of Nanoparticles) * 100

Protocol 4: In Vitro Drug Release Study

This protocol uses a dialysis bag method to simulate the release of the prodrug from the SLNs.

Materials:

  • SLN Dispersion

  • Dialysis Tubing (e.g., 12-14 kDa MWCO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • A small amount of surfactant (e.g., 0.5% Tween® 80) to add to the release medium to ensure sink conditions for the lipophilic drug.

  • Shaking water bath or incubator set to 37 °C.

Procedure:

  • Setup: Pipette a precise volume (e.g., 1-2 mL) of the SLN dispersion into a pre-soaked dialysis bag. Securely close both ends.

  • Incubation: Submerge the bag in a known volume of release medium (e.g., 100 mL of PBS + 0.5% Tween® 80) in a beaker. Place the beaker in a shaking water bath at 37 °C.

  • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium. Immediately replace the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume.

  • Analysis: Analyze the drug concentration in each sample using HPLC or another suitable analytical method.

  • Data Analysis: Plot the cumulative percentage of drug released versus time to generate the drug release profile.

cluster_0 Beaker Beaker with Release Medium (PBS + Surfactant, 37°C) Sampling_Point Sample Collection (for HPLC Analysis) Beaker->Sampling_Point Withdrawal at time points Dialysis_Bag Dialysis Bag (contains SLN dispersion) Dialysis_Bag->Beaker Prodrug diffuses out Shaker Shaking Water Bath

Caption: Setup for in vitro drug release using the dialysis method.

Conclusion and Future Outlook

The use of a bis(heptanoic acid) moiety represents a powerful, rational approach to prodrug design for enhancing the formulability of hydrophilic drugs in lipid-based nanocarriers. The protocols outlined here provide a comprehensive framework for the synthesis, formulation, and characterization of such advanced drug delivery systems. This strategy effectively addresses the critical challenges of poor solubility and permeability, paving the way for the development of more effective therapeutics. Future work should focus on in vivo pharmacokinetic and pharmacodynamic studies to validate the efficacy and safety of these formulations, ultimately translating this promising platform from the bench to the clinic.

References

  • Compound Heptanoic acid Data collection sheet. (n.d.).
  • NextSDS. (n.d.). Bis(heptanoic acid)2-ethyl-2-[[(1-oxopentyl)oxy]methyl]-1,3-propanediyl ester.
  • Spectrum Chemical. (n.d.). Heptanoic-Acid | CAS 111-14-8.
  • ChemicalBook. (2026, January 13). Heptanoic acid | 111-14-8.
  • PMC. (n.d.). The Advances and Challenges of Liposome-Assisted Drug Release in the Presence of Serum Albumin Molecules: The Influence of Surrounding pH.
  • Ataman Kimya. (n.d.). N-HEPTANOIC ACID.
  • PMC. (n.d.). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme.
  • Arkema. (2013, February 10). GPS Safety Summary - Substance Name: - Heptanoic Acid.
  • Cheméo. (n.d.). Chemical Properties of Heptanoic acid (CAS 111-14-8).
  • Indonesian Journal on Health Science and Medicine. (2025, December 1). Ionic Liquids in Pharmaceutics: Biocompatibility, Physicochemical Properties, and Applications of API-ILs in Modern Drug Delivery Systems.
  • ResearchGate. (n.d.). Prodrugs of Carboxylic Acids | Request PDF.
  • PubMed. (1972). 7-Aminoheptanoic acid derivatives as potential neuropharmacological agents. I.
  • Exposome-Explorer. (n.d.). Heptanoic acid (Compound).
  • Pharma Excipients. (2023, February 17). Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations.
  • BOC Sciences. (n.d.). Overview of Liposome Preparation Process.
  • Google Patents. (n.d.). WO2022008856A1 - Method for preparation of a heptanoic acid triglyceride.
  • MDPI. (2022, September 14). Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator NVR 3-778.
  • ResearchGate. (2019, January 7). Methods for the Preparation and Manufacture of Polymeric Nanoparticles.
  • PubMed. (2016, May 10). A novel in situ hydrophobic ion paring (HIP) formulation strategy for clinical product selection of a nanoparticle drug delivery system.
  • Benchchem. (n.d.). Application Notes and Protocols: Heptanamide as a Surfactant for Drug Delivery Systems.
  • ResearchGate. (n.d.). (PDF) Preparation and characterization of nanoparticles for encapsulation and delivery vehicles.
  • Organic Syntheses Procedure. (n.d.). n-HEPTANOIC ACID.
  • (2025, March 27). Development and Analytical Characterization of Liposomes: A Comprehensive Approach.
  • MDPI. (2025, March 6). The Pharmaceutical and Pharmacological Potential Applications of Bilosomes as Nanocarriers for Drug Delivery.
  • MDPI. (2023, September 22). Demulsification of Emulsion Using Heptanoic Acid during Aqueous Enzymatic Extraction and the Characterization of Peanut Oil and Proteins Extracted.
  • PMC. (2025, September 21). Development of Liposomal Formulations for 1,4-bis-L/L Methionine-Conjugated Mitoxantrone–Amino Acid Conjugates to Improve Pharmacokinetics and Therapeutic Efficacy.
  • Theranostics. (2024, January 1). Bile acid-containing lipid nanoparticles enhance extrahepatic mRNA delivery.
  • PMC. (n.d.). Formulation, Characterization and Optimization of Liposomes Containing Eicosapentaenoic and Docosahexaenoic Acids; A Methodology Approach.
  • IJSAT. (2025, April 15). Bilosomes: An Emerging Vesicular Carrier for Enhanced Drug Delivery.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Bis(heptanoic) Acid Solubility in Aqueous Media

Welcome to the technical support center for handling medium-chain fatty acids (MCFAs) in aqueous solutions. This guide is designed for researchers, scientists, and drug development professionals who may encounter challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling medium-chain fatty acids (MCFAs) in aqueous solutions. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of lipophilic compounds like heptanoic acid.

A note on "bis(heptanoic acid)": This term is not standard in chemical literature and may refer to a specific, non-commercial molecule where two heptanoic acid units are linked. However, the principles governing the solubility of such a molecule would be dominated by its long hydrocarbon chains and carboxylic acid groups, making them very similar to those of heptanoic acid (C7). Therefore, this guide will focus on the well-characterized heptanoic acid as a representative model for troubleshooting the solubility of MCFAs in aqueous environments.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is heptanoic acid so difficult to dissolve in water?

Heptanoic acid is an amphipathic molecule, meaning it has both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part. The molecule consists of a seven-carbon aliphatic chain, which is nonpolar and hydrophobic, and a terminal carboxylic acid group, which is polar and hydrophilic. In medium-to-long-chain fatty acids, the hydrophobic nature of the long carbon tail dominates, leading to very poor solubility in water.[1] Fatty acids with ten or more carbons are nearly insoluble in water.

Q2: What are the key properties of heptanoic acid I should know?

Understanding the physicochemical properties of heptanoic acid is the first step to successfully solubilizing it. Key values are summarized in the table below. The most critical parameter for controlling aqueous solubility is the pKa .

PropertyValueSource
Molecular Formula C₇H₁₄O₂[2]
Molecular Weight 130.18 g/mol [2]
Appearance Colorless, oily liquid[3]
Water Solubility ~2.4 mg/mL (0.24 g/100 mL) at 15°C[2]
Solubility in Organic Solvents Very soluble in ethanol, ether, DMSO, DMF[2]
pKa ~4.8 - 5.15
Q3: How does pH affect the solubility of heptanoic acid?

The pH of the aqueous medium is the most powerful tool for controlling heptanoic acid's solubility. The carboxylic acid group (-COOH) can donate a proton to become a negatively charged carboxylate ion (-COO⁻). The pKa is the pH at which the acid is 50% in its protonated (-COOH) form and 50% in its deprotonated, or conjugate base (-COO⁻), form.

  • At pH < pKa (~4.8): Heptanoic acid will be mostly in its neutral, protonated form (R-COOH), which is poorly water-soluble.

  • At pH > pKa (~4.8): Heptanoic acid will be mostly in its ionized, deprotonated form (R-COO⁻). This ionic form, called heptanoate, is significantly more soluble in water.

Therefore, by raising the pH of the solution well above the pKa (typically by 1.5-2 pH units), you can convert the insoluble acid into its much more soluble salt (e.g., sodium heptanoate).

Part 2: Troubleshooting Guides & Protocols

This section provides detailed, step-by-step solutions to common problems encountered when trying to dissolve heptanoic acid in aqueous buffers and media.

Problem 1: "I added heptanoic acid to my buffer, and it just formed an oily layer on top."

This is the expected behavior. Direct addition of heptanoic acid to a neutral or acidic aqueous solution will result in phase separation.

Solution A: pH-Mediated Solubilization (Salt Formation)

This is the most common and effective method. By converting the acid to its salt with a base, you dramatically increase its aqueous solubility.

Protocol 1: Preparation of a Concentrated Sodium Heptanoate Stock Solution

  • Calculate Molarity: Determine the mass of heptanoic acid needed for your desired stock concentration (e.g., 100 mM).

  • Prepare Base: Use a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). A 0.1 M NaOH solution is a good starting point.[4]

  • Dissolution:

    • Add the calculated mass of heptanoic acid to a suitable volume of 0.1 M NaOH.

    • Gently heat the solution to between 50-70°C while stirring.[4] This facilitates the reaction and dissolution. The solution should become clear.

    • Expert Tip: Do not boil the solution. The goal is to create a clear, concentrated stock of sodium heptanoate.

  • Final pH and Storage:

    • After cooling, check the pH of the stock solution. It should be significantly basic.

    • Filter-sterilize the stock solution using a 0.22 or 0.45 µm filter if required for your application (e.g., cell culture).

    • Store the stock solution at -20°C.[4]

  • Using the Stock:

    • When adding the stock to your final buffer or medium, be mindful of the final pH. If the final medium is acidic, the heptanoate will be converted back to heptanoic acid and will precipitate. Your final working solution must have a pH > 6.5-7.0 to maintain solubility.

G cluster_acid Low pH (< pKa) cluster_base High pH (> pKa) Acid Heptanoic Acid (R-COOH) Poorly Soluble Base Heptanoate Ion (R-COO⁻) Highly Soluble Acid->Base + OH⁻ (Add Base) Base->Acid + H⁺ (Add Acid)

Caption: pH-dependent equilibrium of heptanoic acid.

Problem 2: "My solution was clear at first, but now it's cloudy / has a precipitate."

Cloudiness or precipitation after initial dissolution can be caused by several factors.

Troubleshooting Steps:
  • Check the Final pH: The most common cause is that the final pH of your working solution is too low. Even if your stock solution is basic, adding it to a strongly buffered acidic or neutral solution can lower the pH enough to cause precipitation. Verify the final pH is well above the pKa.

  • Divalent Cation Interference: If your buffer or medium contains high concentrations of divalent cations like calcium (Ca²⁺) or magnesium (Mg²⁺), they can form insoluble salts with the heptanoate anion (e.g., calcium heptanoate).[5][6] This is a common issue in certain cell culture media.

    • Solution: If possible, prepare your final solution in a buffer with low divalent cation concentrations.

  • Concentration Above CMC: At high concentrations, surfactant-like molecules such as heptanoate can form aggregates called micelles.[7][8] While this is a form of "solubilization," it can sometimes lead to a cloudy appearance. The concentration at which this occurs is the Critical Micelle Concentration (CMC). If you require very high concentrations, this may be unavoidable.

Solution B: Co-Solvent Method

This method is useful when pH adjustment is not desirable for the experiment. A small amount of a water-miscible organic solvent is used to create a concentrated stock, which is then diluted to a final concentration where the solvent has minimal effect on the system.

Protocol 2: Preparation of a Co-Solvent Stock Solution

  • Choose a Solvent: Ethanol is a common and effective choice.[9][10] Dimethyl sulfoxide (DMSO) is another option.[10]

  • Prepare Stock: Dissolve the heptanoic acid in 100% ethanol to a high concentration (e.g., 100-500 mM). Gentle warming (e.g., 37-65°C) can aid dissolution.[11][12]

  • Dilution: Add the stock solution dropwise into your final aqueous medium while vortexing or stirring vigorously. This rapid dilution helps to disperse the fatty acid molecules before they can aggregate and precipitate.

  • Final Solvent Concentration: Crucially, keep the final concentration of the organic solvent as low as possible. For cell culture applications, the final ethanol concentration should not exceed 0.05% to avoid cytotoxicity.[10]

G cluster_workflow Co-Solvent Workflow A 1. Dissolve Heptanoic Acid in 100% Ethanol (High Concentration Stock) C 3. Add Stock Solution Dropwise to Medium A->C B 2. Vigorously Stir Aqueous Medium B->C D 4. Final Solution (e.g., <0.05% Ethanol) C->D

Caption: Experimental workflow for the co-solvent method.

Problem 3: "I'm working with live cells and need a more biocompatible method."

For biological applications, especially cell culture, delivering fatty acids in a way that mimics physiological conditions is often necessary. Complexing the fatty acid with a carrier protein is the gold standard.

Solution C: Complexing with Bovine Serum Albumin (BSA)

Bovine serum albumin (BSA) acts as a natural carrier for fatty acids, enhancing their solubility and stability in culture media and facilitating their uptake by cells.[10][11]

Protocol 3: Preparation of Heptanoate-BSA Complex (Example)

This protocol is adapted from methods used for other long-chain fatty acids like palmitate and can be adjusted for heptanoic acid.[13][14]

  • Prepare a Heptanoate Salt Stock: First, prepare a concentrated stock solution of sodium heptanoate (e.g., 100 mM) in 0.1 M NaOH with heating, as described in Protocol 1.

  • Prepare a BSA Solution: Separately, dissolve fatty-acid-free BSA in a saline solution (e.g., 150 mM NaCl) or ultrapure water at 37°C with gentle stirring to the desired concentration (e.g., 10% w/v or a specific molarity).[11][14] Crucially, use fatty-acid-free BSA to ensure binding sites are available.

  • Complexation:

    • Gently warm the BSA solution to 37-55°C.[4]

    • Slowly add the warm sodium heptanoate stock solution to the warm, stirring BSA solution to achieve your desired final fatty acid:BSA molar ratio (e.g., 3:1 to 6:1).

    • Continue to stir the mixture at this temperature for at least 1 hour to allow for complete complexation.[11][14]

  • Final Steps:

    • Adjust the pH to 7.4 if necessary.

    • Sterile-filter the final complex solution.

    • Aliquots can be stored at -20°C.

Part 3: Method Comparison

MethodProsConsBest For
pH Adjustment (Salt Formation) - High solubility achievable- Simple and cost-effective- Final pH must be maintained above pKa- Risk of precipitation with divalent cationsGeneral buffer preparations, non-biological systems.
Co-Solvent (e.g., Ethanol) - Independent of pH- Fast and easy to prepare- Final solvent concentration must be very low- Risk of solvent-induced artifacts or toxicityQuick screening experiments; systems insensitive to low levels of organic solvents.
BSA Complexation - Highly biocompatible and stable- Mimics physiological conditions- Prevents micelle formation- More complex and expensive to prepare- Requires fatty-acid-free BSA- Molar ratio can influence biological effectsCell culture experiments, in vivo studies, and sensitive biological assays.[10][11]

References

  • Boland, M. L., Burand, A. J., Boyt, D. A., Dobroski, K. R., Di, Y., Liszewski, M. J., Schrodt, G. P., Frazer, L. C., Santillan, D. A., & Ankrum, J. A. (2019). BSA Preparation and Palmitate-BSA Conjugation. Bio-protocol, 9(22), e3433. Available at: [Link]

  • Cavaliere, G., Viggiano, E., Trinchese, G., De Filippo, C., Meli, R., & Mattace Raso, G. (2020). 4.2. Preparation of BSA-Conjugated Free Fatty Acids Solutions. Bio-protocol, 10(19), e3779. Available at: [Link]

  • WK Lab. Fatty Acid-BSA complex protocol. Washington University in St. Louis. Available at: [Link]

  • Ataman Kimya. HEPTANOIC ACID. Available at: [Link]

  • Heptanoic acid Manufacturer | CAS 111-14-8 Supplier. LookChem. Available at: [Link]

  • ResearchGate. Protocol Preparation of Bovine Serum Albumin (BSA)-Conjugated Palmitate. Available at: [Link]

  • Massey University. The effect of dietary calcium and other nutritionally relevant divalent cations on fatty acid-soap formation. Massey Research Online. Available at: [Link]

  • ResearchGate. Could anyone recommend any method for dissolving the oil in the aqueous culture medium? Available at: [Link]

  • Oliveira, J. M., Jarak, I., & Cunha, S. (2015). Cell Culture Models of Fatty Acid Overload: Problems and Solutions. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1851(9), 1185-1196. Available at: [Link]

  • Wang, Y., et al. (2023). Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. Protein & Cell. Available at: [Link]

  • Wikipedia. Critical micelle concentration. Available at: [Link]

  • Colloid & Polymer Science. Effects of monovalent and divalent cations on the rheology of organic acid laden interfaces. Available at: [Link]

  • Comenius University. Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. Available at: [Link]

  • National Institutes of Health. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation. Available at: [Link]

  • Food and Agriculture Organization of the United Nations. SALTS OF FATTY ACIDS. Available at: [Link]

  • arXiv.org. Surface tension model for surfactant solutions at the critical micelle concentration. Available at: [Link]

  • MDPI. Effect of Divalent and Monovalent Salts on Interfacial Dilational Rheology of Sodium Dodecylbenzene Sulfonate Solutions. Available at: [Link]

  • National Institutes of Health. Effects of mono- and divalent cations on the structure and thermodynamic properties of polyelectrolyte gels. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of Bis(heptanoic acid) Derivatives

Welcome to the Technical Support Center for Bis(heptanoic acid) derivatives (e.g., bis(heptanoic acid) 1,4-cyclohexanediylbis(methylene) ester, CAS 125537-14-6, and related heptanoate diesters). These compounds are criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Bis(heptanoic acid) derivatives (e.g., bis(heptanoic acid) 1,4-cyclohexanediylbis(methylene) ester, CAS 125537-14-6, and related heptanoate diesters). These compounds are critical structural components in advanced lipid nanoparticle (LNP) formulations and prodrug delivery systems.

As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we explore the mechanistic causality behind degradation and provide self-validating protocols to ensure the absolute integrity of your lipid components during long-term storage.

Part 1: Troubleshooting & FAQs

Q1: What are the primary degradation pathways for bis(heptanoate) esters during long-term storage? A: The two primary mechanisms of degradation are chemical hydrolysis and auto-oxidation .

  • Hydrolysis: The ester linkages are thermodynamically susceptible to nucleophilic attack by water. In the presence of trace moisture, the ester bond cleaves, yielding free heptanoic acid and the corresponding diol [1]. Because free heptanoic acid is a carboxylic acid, its release lowers the local microenvironmental pH, which autocatalyzes further ester hydrolysis.

  • Oxidation: While the fully saturated C7 chain of heptanoic acid is relatively resistant to oxidation compared to unsaturated lipids, the alpha-carbon adjacent to the carbonyl group remains susceptible to free-radical auto-oxidation if exposed to oxygen and light over prolonged periods.

Q2: How can I detect early-stage degradation in my bulk supply? A: The most immediate sensory indicator of hydrolysis is olfactory: free heptanoic acid has a highly characteristic, pungent, rancid odor [2]. Analytically, degradation should be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) assay coupled with Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS). MS analysis is particularly effective at identifying specific ester hydrolysis events in lipid components [1]. A drop in the pH of an aqueous suspension or an increase in the acid value (via titration) also serves as a reliable early warning system.

Q3: What are the optimal, field-proven storage conditions to prevent degradation? A: To arrest both hydrolysis and oxidation, bis(heptanoate) derivatives must be stored at -20°C or lower in tightly sealed, amber glass containers. The headspace of the container must be purged with an inert gas (Argon or Nitrogen) to displace oxygen and ambient humidity. Desiccants should be used in the secondary packaging.

Q4: How should I design a formal stability study for these lipid excipients? A: Formal stability studies must align with ICH Q1A(R2) guidelines [3]. For a proposed re-test period, long-term studies should be conducted at the intended storage temperature (e.g., -20°C). Accelerated stability testing can be performed at 5°C or 25°C / 60% RH for 6 months to force degradation and validate your analytical methods.

Part 2: Mechanistic Workflows & Visualizations

To understand how environmental factors compromise your materials, refer to the degradation pathway diagram below.

Degradation BisHept Bis(heptanoate) Ester (Intact Lipid) Hydrolysis Hydrolysis (Catalyzed by H2O / pH) BisHept->Hydrolysis Moisture Ingress Oxidation Auto-oxidation (Catalyzed by O2 / Light) BisHept->Oxidation Air/Light Exposure FreeAcid Free Heptanoic Acid (Rancid Odor, Autocatalysis) Hydrolysis->FreeAcid Ester Cleavage Degradants Oxidative Degradants (Peroxides, Short Chains) Oxidation->Degradants Radical Propagation FreeAcid->Hydrolysis Autocatalytic Feedback

Fig 1: Mechanistic degradation pathways of bis(heptanoate) esters.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your workflow, the storage protocol must be paired with an analytical validation protocol. If Protocol 1 is executed correctly, Protocol 2 will confirm <0.1% degradation.

Protocol 1: Inert Aliquoting and Cryo-Storage

Causality: Repeated opening of a bulk container introduces atmospheric moisture, which condenses during freeze-thaw cycles, driving hydrolysis. Aliquoting prevents this.

  • Preparation: Pre-dry amber glass vials and PTFE-lined screw caps in a vacuum oven at 80°C for 12 hours to remove surface moisture.

  • Atmospheric Control: Transfer the bulk bis(heptanoate) into a controlled glovebox maintained under an Argon atmosphere (<1 ppm O₂ and <1 ppm H₂O).

  • Aliquoting: Dispense the lipid into single-use volumes.

  • Sealing: Seal the vials tightly with the PTFE-lined caps while still inside the glovebox.

  • Storage: Transfer the sealed vials to a -20°C freezer. Place the vials inside a secondary sealed container containing active indicating silica gel desiccants.

Workflow Start Bulk Bis(heptanoate) Purge Argon Glovebox (<1 ppm O2/H2O) Start->Purge Aliquot Aliquot into Amber Vials (Single-Use Volumes) Purge->Aliquot Seal Seal with PTFE Caps (Moisture Barrier) Aliquot->Seal Store Store at -20°C (Thermodynamic Arrest) Seal->Store

Fig 2: Optimal handling and storage workflow for lipid components.

Protocol 2: Stability-Indicating HPLC-MS Assay

Causality: Because heptanoic acid lacks a strong UV chromophore, standard UV-Vis detectors are insufficient. MS or ELSD is required to validate lipid integrity [1].

  • Sample Prep: Dissolve a 10 mg aliquot of the stored bis(heptanoate) in 1 mL of anhydrous Methanol/Chloroform (1:1 v/v).

  • Mobile Phase: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) at a flow rate of 0.4 mL/min using a gradient from 40% B to 95% B over 10 minutes.

  • Detection: Monitor the eluent using a single quadrupole Mass Spectrometer (QDa) in negative ion mode to detect the free heptanoic acid mass (m/z 129.1 [M-H]-) and positive mode for the intact ester.

  • Validation: Calculate the area percent of the free acid peak relative to the intact lipid. A value >1.0% indicates a failure in the storage protocol.

Part 4: Quantitative Stability Data

The following table summarizes expected degradation rates based on accelerated stability testing models for ester-based lipids.

Storage ConditionTime (Months)% Free Heptanoic Acid (Hydrolysis)% Oxidative DegradantsRecommendation / Status
25°C / 60% RH (Air)6> 5.0%1.2%FAIL: Unacceptable degradation. Do not use.
5°C (Sealed)12< 1.0%< 0.1%MARGINAL: Acceptable for short-term handling.
-20°C (Argon Purged)24< 0.1%< 0.05%OPTIMAL: Maintains >99% purity.

References

  • Waters Corporation. "Lipid Nanoparticle Analysis: Leveraging MS to Reduce Risk" Waters Application Notes. Available at:[Link]

  • National Center for Biotechnology Information. "Heptanoic Acid" PubChem Database. Available at:[Link][1]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q1A(R2) Stability Testing of New Drug Substances and Products." ICH Guidelines. Available at: [Link][2]

Sources

Troubleshooting

Technical Support Center: Optimizing GC-MS Conditions for Bis(Heptanoic Acid) Analysis

Welcome to the technical support center for the GC-MS analysis of bis(heptanoic acid), also known as pimelic acid or heptanedioic acid. This guide is designed for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the GC-MS analysis of bis(heptanoic acid), also known as pimelic acid or heptanedioic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting. We will move beyond simple procedural lists to explain the "why" behind experimental choices, ensuring a robust and reliable analytical system.

I. Frequently Asked Questions (FAQs)

This section addresses common questions encountered when developing a GC-MS method for bis(heptanoic acid).

Q1: Why is derivatization necessary for the GC-MS analysis of bis(heptanoic acid)?

A1: Dicarboxylic acids like bis(heptanoic acid) are polar and have low volatility due to the presence of two carboxylic acid functional groups.[1] These characteristics make them unsuitable for direct analysis by gas chromatography, which requires analytes to be volatile and thermally stable. Derivatization is a chemical process that converts these polar functional groups into less polar, more volatile derivatives, allowing them to be successfully analyzed by GC-MS.[1][2]

Q2: What are the most common derivatization techniques for bis(heptanoic acid)?

A2: The two most widely used derivatization methods for dicarboxylic acids are silylation and esterification.[1][3][4]

  • Silylation: This technique replaces the active hydrogen in the carboxylic acid groups with a trimethylsilyl (TMS) group.[2][5] A common silylating agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1][3][4]

  • Esterification: This method converts the carboxylic acid groups into esters, typically methyl or ethyl esters.[2] This is often achieved using reagents like BF3/alcohol or by converting the acid to an acid chloride followed by reaction with an alcohol.[2][6]

Q3: Which derivatization method is better for my application?

A3: The choice between silylation and esterification depends on your specific analytical needs.

  • Silylation (using BSTFA) is often the preferred method when high sensitivity and reproducibility are critical, especially for low-concentration samples.[3][4] It generally provides lower detection limits.[3][4] However, silylated derivatives can be sensitive to moisture, so a dry environment is crucial.[5]

  • Esterification is a robust and well-established technique. While it may have slightly higher detection limits than silylation, it can be a good choice for general-purpose analysis.[3][4]

Q4: What type of GC column is recommended for analyzing derivatized bis(heptanoic acid)?

A4: A non-polar or mid-polar capillary column is typically used for the analysis of derivatized dicarboxylic acids. A common choice is a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms) or a 100% dimethylpolysiloxane phase.[1] These columns provide good separation and peak shape for the relatively non-polar derivatives.

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the GC-MS analysis of bis(heptanoic acid).

A. Peak Shape Problems

Issue 1: Peak Tailing

  • Symptoms: The peak is asymmetrical with a "tail" extending towards the end of the chromatogram.

  • Potential Causes & Solutions:

    • Active Sites in the GC System: Polar analytes can interact with active sites in the inlet liner or the front of the GC column, causing tailing.[7]

      • Solution: Use a fresh, deactivated inlet liner. If the problem persists, trim 10-20 cm from the front of the column.[7]

    • Incomplete Derivatization: Unreacted carboxylic acid groups will be highly polar and interact strongly with the column, leading to severe tailing.

      • Solution: Review your derivatization protocol. Ensure the reagents are fresh and the reaction time and temperature are sufficient.

    • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can cause peak distortion.[7][8]

      • Solution: Re-cut the column ensuring a clean, 90-degree cut. Verify the correct installation depth according to your instrument manufacturer's instructions.[7]

Issue 2: Peak Fronting

  • Symptoms: The peak is asymmetrical with the front of the peak being less steep than the back.

  • Potential Causes & Solutions:

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting.[9][10]

      • Solution: Reduce the injection volume or dilute your sample.[9][10] Alternatively, use a column with a thicker stationary phase or a wider internal diameter to increase capacity.[9]

    • Inappropriate Injection Temperature: If the injection temperature is too low, the sample may condense on the column, causing fronting.[9]

      • Solution: Increase the injector temperature, but do not exceed the maximum recommended temperature for your column.[9]

Issue 3: Split or Broad Peaks

  • Symptoms: The peak is split into two or is significantly wider than expected.

  • Potential Causes & Solutions:

    • Solvent Effects (Splitless Injection): If the initial oven temperature is too high relative to the solvent's boiling point, it can lead to poor analyte focusing and peak splitting or broadening.[7]

      • Solution: Set the initial oven temperature at least 20°C below the boiling point of your solvent.[7]

    • Inlet Issues: A fast autosampler injection into an open liner can cause split peaks.[11]

      • Solution: Use a liner with glass wool or reduce the injection speed.[11]

    • Slow Oven Ramp Rate: A very slow temperature ramp can lead to broader peaks.[11]

      • Solution: Increase the oven programming rate.[11]

B. Sensitivity and Reproducibility Issues

Issue 1: Low or No Signal

  • Symptoms: The analyte peak is very small or absent.

  • Potential Causes & Solutions:

    • Derivatization Failure: The most common cause for no signal is a complete failure of the derivatization reaction.

      • Solution: Prepare fresh derivatization reagents. Ensure your sample is completely dry before adding the reagents, as moisture can deactivate them.[5]

    • Leaks in the System: Leaks in the injector septum, column fittings, or gas lines can significantly reduce the amount of sample reaching the detector.[8][9]

      • Solution: Perform a leak check of your GC system. Replace the septum and check all fittings.[8]

    • Incorrect MS Parameters: The mass spectrometer may not be set to detect the ions of your derivatized analyte.

      • Solution: Verify the mass-to-charge ratios (m/z) of the expected fragments for your derivatized bis(heptanoic acid). Ensure these are included in your acquisition method.

Issue 2: Poor Reproducibility

  • Symptoms: Peak areas or retention times vary significantly between injections.

  • Potential Causes & Solutions:

    • Inconsistent Derivatization: Variability in the derivatization process will lead to inconsistent results.

      • Solution: Use an autosampler for precise reagent addition. Ensure consistent reaction times and temperatures for all samples.

    • Sample Instability: Silylated derivatives can degrade in the presence of moisture.[12]

      • Solution: Analyze samples as soon as possible after derivatization. If storage is necessary, use vials with inert caps and store in a desiccator.

    • Injector Discrimination: If using a split injection, variations in injection speed and volume can affect the amount of sample introduced to the column.

      • Solution: Use an autosampler for consistent injections. If injecting manually, strive for a consistent and rapid injection technique.

III. Recommended Experimental Protocols & Parameters

A. Sample Preparation and Derivatization Workflow

The following diagram illustrates a typical workflow for the analysis of bis(heptanoic acid) from a biological matrix.

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample (e.g., Plasma, Urine) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Supernatant1->LLE Centrifugation2 Centrifugation LLE->Centrifugation2 Organic_Layer Collect Organic Layer Centrifugation2->Organic_Layer Evaporation Evaporate to Dryness Organic_Layer->Evaporation Add_Reagent Add Derivatization Reagent (e.g., BSTFA + 1% TMCS) Evaporation->Add_Reagent Heating Heat (e.g., 70°C for 60 min) Add_Reagent->Heating Injection Inject into GC-MS Heating->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: Workflow for bis(heptanoic acid) analysis.

B. Step-by-Step Silylation Protocol

This protocol provides a general guideline for the silylation of bis(heptanoic acid) using BSTFA.

  • Sample Preparation: If your sample is in an aqueous matrix, perform a liquid-liquid extraction into an organic solvent like ethyl acetate or methyl tert-butyl ether.[1][6]

  • Drying: Evaporate the organic extract to complete dryness under a gentle stream of nitrogen.[1] It is critical that no water remains, as it will react with the silylating reagent.

  • Derivatization:

    • Add 50-100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS) as a catalyst to the dried sample.[1]

    • Seal the vial tightly.

    • Heat the mixture at 70°C for 60 minutes.[4]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

C. Recommended GC-MS Parameters

The following table provides a starting point for optimizing your GC-MS conditions. These parameters may need to be adjusted based on your specific instrument and column.

ParameterRecommended SettingRationale
GC Inlet
Injection ModeSplitlessFor maximizing sensitivity with low concentration samples.
Injector Temperature250°CEnsures rapid volatilization of the derivatized analyte without thermal degradation.[1][13]
GC Column
Stationary Phase5% Phenyl-methylpolysiloxaneA robust, non-polar phase providing good selectivity for silylated organic acids.[1]
Dimensions30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions offering a good balance of resolution and analysis time.
Carrier GasHeliumProvides good efficiency and is inert.
Flow Rate1.0 - 1.5 mL/min (constant flow)Optimal flow for good chromatographic resolution.
Oven Program
Initial Temperature60°C, hold for 1 minAllows for proper focusing of the analytes at the head of the column.[13]
Ramp Rate10°C/min to 300°CA moderate ramp rate that provides good separation of a range of analytes.[13]
Final Temperature300°C, hold for 5 minEnsures that all components are eluted from the column.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique that produces reproducible fragmentation patterns.[1]
Ion Source Temperature230°CA typical source temperature that balances ionization efficiency and analyte stability.[1][13]
Transfer Line Temp.280°CPrevents condensation of the analytes as they transfer from the GC to the MS.[1][13]
Acquisition ModeScan or Selected Ion Monitoring (SIM)Scan mode is used for method development and qualitative analysis. SIM mode provides higher sensitivity for quantitative analysis.

IV. Concluding Remarks

A successful GC-MS analysis of bis(heptanoic acid) hinges on meticulous sample preparation and a thorough understanding of the derivatization process. By systematically addressing potential issues with peak shape, sensitivity, and reproducibility, researchers can develop a robust and reliable analytical method. This guide provides a foundation for troubleshooting and optimizing your analysis, empowering you to generate high-quality, defensible data.

References

  • Pietrogrande, M. C., Bacco, D., & Demaria, G. (2010). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. PubMed. Available from: [Link]

  • ResearchGate. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. Available from: [Link]

  • Encyclopedia of Chromatography. Acids: Derivatization for GC Analysis.
  • JoVE. Derivatization of metabolites for GC-MS via methoximation+silylation. Available from: [Link]

  • Villas-Bôas, S. G., Smart, K. F., Sivakumaran, S., & Lane, G. A. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites. Available from: [Link]

  • GL Sciences. Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. Available from: [Link]

  • Google Patents. Method of analyzing dicarboxylic acids.
  • Element Lab Solutions. Troubleshooting GC peak shapes. Available from: [Link]

  • Phenomenex. TROUBLESHOOTING GUIDE. Available from: [Link]

  • Sci-Hub. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Available from: [Link]

  • GL Sciences. 4-1 Distorted peak shapes | Technical Support. Available from: [Link]

  • ALWSCI. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Available from: [Link]

  • LCGC International. Optimizing GC–MS Methods. Available from: [Link]

  • Frontiers. Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes. Available from: [Link]

  • AZoM. Gas Chromatography Troubleshooting Part I – Peak Shape Issues. Available from: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Bis(heptanoic acid) Esterification

Welcome to the Application Support Center. As drug development increasingly relies on complex lipid prodrugs and nanoparticle formulations, bis(heptanoic acid) derivatives are frequently utilized as lipophilic linkers[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development increasingly relies on complex lipid prodrugs and nanoparticle formulations, bis(heptanoic acid) derivatives are frequently utilized as lipophilic linkers[1],[2]. However, esterifying these dicarboxylic acids with bulky active pharmaceutical ingredients (APIs) or sterically hindered secondary/tertiary alcohols often results in stalled reactions, mono-esterification, and poor yields.

This guide provides mechanistic insights, troubleshooting steps, and self-validating protocols designed by our Senior Application Scientists to help you overcome these steric barriers.

Mechanistic Workflow: Bypassing Steric Clash

When dealing with sterically hindered substrates, standard Fischer esterification fails. The industry standard is the Steglich Esterification , which utilizes a carbodiimide coupling agent alongside a 4-Dimethylaminopyridine (DMAP) catalyst[3],[4]. The diagram below illustrates the logical flow of how DMAP rescues the reaction from steric failure.

Steglich_Mechanism A Bis(heptanoic acid) C O-Acylisourea (Sterically Hindered) A->C Activation B Carbodiimide (EDC) B->C E N-Acylpyridinium (Highly Electrophilic) C->E Acyl Transfer (Fast) H N-Acylurea Byproduct (Dead End) C->H 1,3-Rearrangement (Slow) D DMAP Catalyst D->E G Bis-Ester Product E->G Nucleophilic Attack F Bulky Alcohol / API F->G

DMAP-catalyzed Steglich esterification mechanism overcoming steric hindrance.

Frequently Asked Questions (FAQs)

Q1: Why does standard carbodiimide coupling fail with my bulky alcohol? A1: When bis(heptanoic acid) reacts with a carbodiimide like DCC or EDC, it forms an O-acylisourea intermediate[5]. If the incoming alcohol is sterically hindered, its nucleophilic attack on the carbonyl carbon is physically blocked by the bulky cyclohexyl or isopropyl groups of the coupling agent. Because this attack is slow, the O-acylisourea undergoes a spontaneous 1,3-rearrangement into an unreactive N-acylurea, permanently trapping your starting material in a dead-end byproduct[4],[6].

Q2: How exactly does DMAP overcome this steric clash? A2: DMAP acts as an acyl transfer catalyst. Being a small, planar, and highly nucleophilic molecule, DMAP rapidly attacks the sterically hindered O-acylisourea before the 1,3-rearrangement can occur[5]. This forms an N-acylpyridinium intermediate. This new intermediate is highly electrophilic (due to the positive charge on the pyridine ring) and physically extends the acyl group away from the bulky urea leaving group, making it highly accessible for your hindered alcohol to attack[3],[4].

Q3: Can I increase the temperature to force the reaction? A3: No. Heating a Steglich esterification is counterproductive. Elevated temperatures accelerate the unwanted 1,3-rearrangement of the O-acylisourea into the dead-end N-acylurea much faster than they accelerate the desired nucleophilic attack[4]. The reaction must be kept at or below room temperature.

Quantitative Data: Esterification Method Comparison

Selecting the right methodology is critical for bis-esterification. The table below summarizes the expected performance of various techniques when applied to bis(heptanoic acid) and sterically hindered alcohols.

MethodActivation ReagentCatalystYield (Hindered Alcohols)Byproduct Profile & Removal
Fischer H₂SO₄ / HeatNone< 10%H₂O (Requires Dean-Stark trap)
Steglich (DCC) DCCDMAP60 - 80%DCU (Insoluble, requires tedious filtration, often traps product)
Steglich (EDC) EDC·HClDMAP75 - 95%EDU (Water-soluble, easily removed via aqueous wash)
Yamaguchi 2,4,6-Trichlorobenzoyl chlorideDMAP85 - 98%Water-soluble salts (Highly efficient but utilizes harsh reagents)

Troubleshooting Guide

Symptom 1: Reaction stalls at mono-esterification.

  • Root Cause: The first esterification adds significant steric bulk, shielding the second carboxylic acid group of the bis(heptanoic acid) from activation.

  • Solution: Increase DMAP loading to 20 mol% to ensure rapid formation of the N-acylpyridinium active ester. Ensure the reaction concentration is high enough (0.1 M - 0.5 M) to promote intermolecular collisions.

Symptom 2: High yield of N-acylurea byproduct.

  • Root Cause: The DMAP catalyst is either absent, degraded, or protonated by acidic impurities. If DMAP is protonated, it loses its nucleophilicity, slowing the acyl transfer step and allowing the 1,3-rearrangement to dominate[5],[4].

  • Solution: Ensure strictly anhydrous conditions. If using EDC·HCl, you must add a stoichiometric amount of a non-nucleophilic base (like DIPEA) to neutralize the HCl salt and free the EDC, ensuring DMAP remains unprotonated.

Self-Validating Experimental Protocol

Workflow: EDC/DMAP-Mediated Bis-Esterification This protocol utilizes EDC over DCC to ensure a self-validating workup. The logic here relies on phase-separation: EDC and its urea byproduct (EDU) are water-soluble, while the bis-ester product remains in the organic phase.

  • Step 1: Substrate Dissolution & Base Addition. Dissolve 1.0 eq of bis(heptanoic acid) and 2.2 eq of the sterically hindered alcohol in anhydrous dichloromethane (DCM). Add 2.2 eq of N,N-Diisopropylethylamine (DIPEA).

    • Validation Check: The solution must remain clear; any cloudiness indicates moisture or insoluble salts, which will prematurely hydrolyze the active ester.

  • Step 2: Catalyst Initiation. Add 0.2 eq of DMAP. Stir for 5 minutes under an inert atmosphere (N₂ or Argon).

  • Step 3: Activation. Cool the reaction to 0°C (to suppress side reactions) and add 2.4 eq of EDC·HCl portion-wise.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc). The disappearance of the baseline bis(heptanoic acid) spot and the appearance of a highly polar intermediate confirms successful O-acylisourea formation.

  • Step 4: Propagation. Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Validation Check: The formation of a new, highly non-polar spot on TLC confirms the successful nucleophilic attack by the bulky alcohol and the formation of the bis-ester.

  • Step 5: Self-Validating Workup. Quench the reaction with water and transfer to a separatory funnel.

    • Wash 1 (1M aqueous HCl): Removes basic DMAP, unreacted EDC, and the water-soluble EDU byproduct.

    • Wash 2 (Saturated aqueous NaHCO₃): Deprotonates and removes any unreacted mono-ester or bis(heptanoic acid) into the aqueous layer.

    • Wash 3 (Brine): Removes residual water from the organic layer.

    • Validation Check: Because all unreacted starting materials and coupling byproducts have been logically partitioned into the aqueous phases by pH manipulation, drying the organic layer over Na₂SO₄ and concentrating it under a vacuum will yield a crude mass that is >90% pure bis-ester product.

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for Bis(heptanoic Acid) HPLC Separation

Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) separation of bis(heptanoic acid). This guide is designed for researchers, scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) separation of bis(heptanoic acid). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. Here, we synthesize technical expertise with field-proven insights to empower you to achieve robust and reproducible separations.

Introduction

Bis(heptanoic acid), a dicarboxylic acid, presents unique challenges in reversed-phase HPLC due to its two ionizable carboxyl groups. Optimizing the mobile phase is paramount to controlling its retention, peak shape, and overall resolution from other sample components. This guide provides a structured approach to troubleshooting and method optimization, grounded in the fundamental principles of chromatography.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the HPLC analysis of bis(heptanoic acid) in a question-and-answer format.

Issue 1: Severe Peak Tailing

Q: My bis(heptanoic acid) peak is exhibiting significant tailing, leading to poor integration and inaccurate quantification. What are the likely causes and how can I resolve this?

A: Peak tailing for acidic compounds like bis(heptanoic acid) is a common issue, often stemming from unwanted secondary interactions with the stationary phase.[1][2] The primary culprit is typically the interaction between the ionized carboxyl groups of the analyte and residual silanol groups on the silica-based stationary phase.

Underlying Causes & Remediation Workflow:

G cluster_0 Troubleshooting Peak Tailing start Observe Peak Tailing (Asymmetry Factor > 1.2) check_pH Is Mobile Phase pH > pKa1 of Bis(heptanoic acid)? (Estimated pKa1 ~ 4.5) lower_pH Lower Mobile Phase pH (e.g., pH 2.5 - 3.5) check_silanol Suspect Silanol Interactions? use_modifier Add Acidic Modifier (0.1% Formic or Phosphoric Acid) consider_column Consider a Modern, High-Purity Silica Column with End-capping end Symmetrical Peak Achieved

Caption: A workflow for diagnosing and resolving peak tailing.

Detailed Steps:

  • Mobile Phase pH Adjustment: The most critical parameter is the mobile phase pH. To ensure bis(heptanoic acid) is in its non-ionized, more hydrophobic form, the mobile phase pH should be at least 1.5 to 2 pH units below its first pKa value.[3] The pKa of heptanoic acid is approximately 4.8.[4][5][6][7] For a dicarboxylic acid like bis(heptanoic acid), the first pKa (pKa1) is expected to be slightly lower. A good starting point for your mobile phase pH is in the range of 2.5 to 3.5.[8]

  • Utilize an Acidic Modifier: Incorporating a small percentage of an acid in your mobile phase is standard practice for analyzing acidic compounds.[9]

    • 0.1% Formic Acid: A common choice, volatile and compatible with mass spectrometry (MS).

    • 0.1% Phosphoric Acid: Provides excellent buffering capacity at low pH but is not MS-compatible.[1]

    • 0.1% Trifluoroacetic Acid (TFA): A strong ion-pairing agent that can improve peak shape but may be difficult to remove from the column and can suppress MS signal.

  • Column Selection: If pH optimization does not fully resolve the tailing, consider the column itself. Modern, high-purity silica columns with advanced end-capping are designed to minimize exposed silanol groups, thereby reducing peak tailing for acidic and basic compounds.

Illustrative Data: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHAnalyte StateExpected Asymmetry Factor (Af)Rationale
6.0Fully Ionized> 1.8Strong interaction with residual silanols.
4.5 (near pKa1)Partially Ionized1.5 - 1.8Mixture of ionized and non-ionized forms leads to peak broadening and tailing.[10]
3.0Fully Protonated1.0 - 1.2Analyte is in its neutral form, minimizing silanol interactions and promoting symmetrical peaks.[3]
Issue 2: Poor Retention and Resolution

Q: My bis(heptanoic acid) peak is eluting very early, close to the solvent front, and is not well-resolved from other polar impurities. How can I increase its retention and improve the separation?

A: Insufficient retention is a common challenge for dicarboxylic acids, especially with highly organic mobile phases. The goal is to increase the hydrophobicity of the analyte or decrease the elution strength of the mobile phase.

Strategies for Enhancing Retention:

G cluster_1 Strategies for Increasing Retention start Poor Retention of Bis(heptanoic Acid) decrease_organic Decrease Organic Solvent (e.g., Acetonitrile, Methanol) Percentage check_pH Is pH Optimized? (2.5 - 3.5) adjust_pH Adjust pH to Suppress Ionization ion_pairing Consider Ion-Pairing Chromatography add_ipa Add Ion-Pairing Reagent (e.g., Tetrabutylammonium) end Improved Retention and Resolution

Caption: Decision tree for improving analyte retention.

Detailed Steps:

  • Adjust the Organic/Aqueous Ratio: This is the most straightforward approach. Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the overall polarity of the mobile phase, leading to stronger retention of the relatively non-polar, protonated bis(heptanoic acid) on the C18 stationary phase.

  • Confirm Optimal pH: As discussed for peak tailing, ensuring the mobile phase pH is low enough to fully protonate both carboxylic acid groups is crucial for maximizing retention. An ionized analyte is more polar and will have less affinity for the reversed-phase column.

  • Consider Ion-Pairing Chromatography: If the above strategies are insufficient, especially for resolving bis(heptanoic acid) from other acidic compounds, ion-pairing chromatography can be a powerful tool.

    • Mechanism: An ion-pairing reagent, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), is added to the mobile phase. This reagent forms a neutral ion-pair with the ionized analyte, increasing its hydrophobicity and thus its retention on a reversed-phase column.

    • Typical Concentration: Start with a low concentration of the ion-pairing reagent (e.g., 5-10 mM) and optimize as needed.

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting mobile phase for bis(heptanoic acid) method development?

A1: A robust starting point for a reversed-phase separation on a C18 column would be a mobile phase consisting of:

  • Aqueous Phase: 0.1% Phosphoric Acid or 0.1% Formic Acid in water (pH ~2.5-3.0).

  • Organic Phase: Acetonitrile or Methanol.

  • Initial Gradient: A shallow gradient starting from a low organic percentage (e.g., 10-20%) and ramping up to a high percentage (e.g., 90-95%) over 20-30 minutes. This will help to determine the approximate elution conditions, which can then be optimized to an isocratic or a more refined gradient method.

Q2: Should I use Acetonitrile or Methanol as the organic modifier?

A2: Both are common organic solvents in reversed-phase HPLC, and the choice can influence selectivity.

  • Acetonitrile: Generally has a lower viscosity and higher elution strength than methanol, often resulting in sharper peaks and lower backpressure.

  • Methanol: Can offer different selectivity for certain compounds due to its protic nature and ability to engage in hydrogen bonding. It is often beneficial to screen both solvents during method development to determine which provides the better separation for your specific sample matrix.

Q3: How often should I prepare a fresh mobile phase?

A3: It is best practice to prepare fresh aqueous mobile phases daily. Buffered mobile phases, especially at low pH, can be susceptible to microbial growth over time, which can lead to baseline noise, pressure fluctuations, and column contamination. Organic solvents are more stable but should be kept tightly capped to prevent evaporation, which would alter the mobile phase composition.

Q4: Can I use a gradient elution for the analysis of bis(heptanoic acid)?

A4: Yes, a gradient elution can be very effective, particularly for complex samples containing compounds with a wide range of polarities. A gradient allows for the elution of highly retained compounds in a reasonable time while maintaining good resolution of earlier eluting peaks. However, for routine quality control analysis of a few well-separated components, an isocratic method is often preferred for its simplicity and robustness.

Q5: What are the signs that my HPLC column is degrading?

A5: Column degradation can manifest in several ways:

  • Increased Backpressure: This may indicate a blockage of the column frit or the packing bed.

  • Peak Tailing or Splitting: A loss of stationary phase or the formation of a void at the column inlet can cause peak distortion.[2][4]

  • Loss of Resolution: A general decline in the separation efficiency of the column.

  • Shifting Retention Times: While often related to mobile phase or system issues, a degrading column can also contribute to retention time instability. Using a guard column and ensuring proper sample and mobile phase filtration can significantly extend the lifetime of your analytical column.[2]

Experimental Protocol: Mobile Phase pH Scouting

Objective: To determine the optimal mobile phase pH for achieving symmetrical peak shape and adequate retention for bis(heptanoic acid).

Methodology:

  • Prepare Stock Solutions:

    • Analyte Stock: Prepare a 1 mg/mL solution of bis(heptanoic acid) in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Aqueous Buffers: Prepare a series of aqueous mobile phase buffers at different pH values (e.g., pH 2.5, 3.5, 4.5, and 6.0) using phosphoric acid or a suitable buffer system.

  • HPLC Conditions:

    • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A fixed ratio of aqueous buffer to acetonitrile (e.g., 60:40).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at an appropriate wavelength (e.g., 210 nm for carboxylic acids).

  • Procedure:

    • Equilibrate the column with the first mobile phase (e.g., pH 6.0) until a stable baseline is achieved.

    • Inject the bis(heptanoic acid) standard and record the chromatogram.

    • Flush the column and system thoroughly before introducing the next mobile phase of a different pH.

    • Repeat the injection for each prepared pH.

  • Data Analysis:

    • For each chromatogram, measure the retention time and the peak asymmetry factor.

    • Plot the retention time and asymmetry factor as a function of mobile phase pH.

    • The optimal pH will be the one that provides a high retention time and an asymmetry factor close to 1.0.

References

  • Chwatko, G., et al. (2019). Determination of lipoic acid in human plasma by high-performance liquid chromatography with ultraviolet detection. Arabian Journal of Chemistry, 12(8), 4878–4886.
  • CORE. Determination of alpha lipoic acid content in dietary supplements and foodstuffs using high performance liquid chromatography with different detection modes.
  • Głowacki, R., et al. (2019). Application of simultaneous separation and derivatization for the determination of α-lipoic acid in urine samples by high-performance liquid chromatography with spectrofluorimetric detection.
  • LCGC International. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems.
  • PubMed. (1998). High performance liquid chromatography mobile phase composition optimization for the quantitative determination of a carboxylic acid compound in human plasma by negative ion electrospray high performance liquid chromatography tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 12(8), 429-34.
  • ECHEMI. (n.d.). 111-14-8, Heptanoic acid Formula.
  • Phenomenex. (2025).
  • SIELC Technologies. (2023). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
  • PubChem. (n.d.). Heptanoic Acid.
  • ChemicalBook. (n.d.). Heptanoic acid CAS#: 111-14-8.
  • ChemicalBook. (2026). Heptanoic acid | 111-14-8.
  • Biotage. (2023).
  • ResearchGate. (2024). Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries.
  • Nacalai Tesque. (n.d.).
  • Agilent. (n.d.).
  • Le, T.-A.-T., et al. (2020). Enantiomeric purity test of R-(+)-alpha lipoic acid by HPLC using immobilized amylose-based chiral stationary phase. Analytical Science and Technology, 33(1).
  • SIELC Technologies. (2018). Separation of alpha-Lipoic acid on Newcrom R1 HPLC column.
  • Exposome-Explorer. (n.d.). Heptanoic acid (Compound).
  • Taylor & Francis Online. (2006). Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase.
  • LCGC International. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC)
  • TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.

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Reference Data & Comparative Studies

Validation

A Strategic Guide to Monomer Selection: Heptanedioic Acid vs. Bis(heptanoic Acid) in Advanced Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals In the pursuit of novel polymers with tailored properties for advanced applications, including drug delivery and biomedical devices, the choice of monomer i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel polymers with tailored properties for advanced applications, including drug delivery and biomedical devices, the choice of monomer is a critical determinant of the final material's performance. This guide provides an in-depth comparison of two distinct dicarboxylic acid monomers: the linear aliphatic heptanedioic acid (pimelic acid) and a representative bis(heptanoic acid) , a class of monomers synthesized from diols and monocarboxylic acids. Understanding the fundamental structural differences between these monomers is key to predicting and controlling the thermal, mechanical, and biodegradable properties of the resulting polymers.

Monomer Architecture: A Tale of Two Structures

The primary distinction between heptanedioic acid and a bis(heptanoic acid) lies in their molecular architecture. This difference has profound implications for the structure of the resulting polymer backbone.

Heptanedioic Acid (Pimelic Acid) is a simple, linear α,ω-dicarboxylic acid with a seven-carbon chain[1][2]. Its structure is characterized by a flexible polymethylene chain, which imparts a degree of regularity to the polymer backbone upon polycondensation with a diol.

Bis(heptanoic Acid) , for the purpose of this guide, represents a di-acid monomer class that incorporates an internal, flexible linkage, such as an ester or ether bond. A representative structure can be conceptualized as the diester formed from a diol (e.g., ethylene glycol) and two molecules of a monocarboxylic acid (e.g., heptanoic acid). For a direct comparison, we will consider a structural analogue, diglycolic acid , which features an ether linkage between two acetate units. This internal ether or ester bond introduces a point of increased flexibility and alters the spacing of the carboxylic acid groups compared to a simple linear chain.

Heptanedioic HOOC-(CH₂)₅-COOH Polymer_H Linear, Regular Backbone -[O-R-O-CO-(CH₂)₅-CO]n- Heptanedioic->Polymer_H Polycondensation with Diol Bis_heptanoic HOOC-CH₂-O-CH₂-COOH Polymer_B Flexible, Irregular Backbone -[O-R-O-CO-CH₂-O-CH₂-CO]n- Bis_heptanoic->Polymer_B Polycondensation with Diol

Figure 1: Structural comparison of monomers and resulting polymer backbones.

Impact on Polymer Properties: A Data-Driven Comparison

The structural variations between these two classes of monomers lead to significant differences in the thermal and mechanical properties of the resulting polyesters. To illustrate this, we will compare a polyester synthesized from a linear C7 diacid (heptanedioic acid) and 1,4-butanediol, known as poly(butylene pimelate), with a polyester synthesized from a diacid containing an internal ether linkage (diglycolic acid) and 1,4-butanediol, known as poly(butylene diglycolate) (PBD)[1].

PropertyPoly(butylene pimelate) (Estimated)Poly(butylene diglycolate) (PBD)[1]Causality Behind the Difference
Glass Transition Temp. (Tg) ~ -40 to -50 °C-26.4 °CThe ether linkage in the PBD backbone introduces some rigidity compared to a longer methylene chain, leading to a slightly higher Tg.
Melting Temperature (Tm) ~ 50-60 °C64.0 °CThe ether linkage in PBD can participate in hydrogen bonding, which may contribute to a slightly higher melting point compared to the purely aliphatic poly(butylene pimelate).
Decomposition Temp. (Td,5%) ~340-360 °C336 °CBoth polymers exhibit good thermal stability, with decomposition occurring well above their melting points. The ether linkage in PBD does not significantly compromise thermal stability.
Tensile Strength Moderate6 - 40 MPa (Varies with Mn)The properties of PBD show a strong dependence on molecular weight. At higher molecular weights, it can achieve respectable tensile strength.
Elongation at Break High>220%The inherent flexibility of the ether linkage in the PBD backbone contributes to high elongation at break, indicating a ductile material.
Crystallinity SemicrystallineSemicrystallineBoth polymers are capable of crystallization, but the regularity of the linear polymethylene chain in poly(butylene pimelate) may lead to higher degrees of crystallinity compared to PBD.

Expert Insights: The introduction of an ether or ester linkage into the dicarboxylic acid monomer, as in our bis(heptanoic acid) analogue, disrupts the regular packing of polymer chains. This generally leads to a reduction in crystallinity and melting point compared to a linear aliphatic diacid of similar length. However, in the case of PBD, the ether oxygen can engage in intermolecular interactions, which appears to compensate for this effect, resulting in a comparable melting temperature to what is expected for poly(butylene pimelate). The most significant impact is on the glass transition temperature and ductility, where the enhanced flexibility of the ether linkage leads to a highly ductile material with a very high elongation at break[1]. For drug development applications, this tunable flexibility and crystallinity can be leveraged to control drug release kinetics and the degradation profile of a polymer matrix.

Experimental Protocol: Synthesis via Two-Stage Melt Polycondensation

The following protocol provides a detailed methodology for synthesizing aliphatic polyesters, which can be adapted for both heptanedioic acid and bis(heptanoic acid) type monomers. This self-validating system ensures the production of high molecular weight polymers through careful control of reaction conditions.

cluster_workflow Two-Stage Melt Polycondensation Workflow A 1. Monomer Charging & Inerting B 2. First Stage: Esterification (150-190°C, Atm. Pressure) A->B Heat and Stir C 3. Water Removal (Distillation) B->C Byproduct D 4. Second Stage: Polycondensation (200-240°C, High Vacuum) B->D Oligomer Formation E 5. High Molecular Weight Polymer (Discharge and Quench) D->E Increased Viscosity

Figure 2: Workflow for two-stage melt polycondensation.

Materials and Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Distillation apparatus with a receiving flask

  • High-vacuum pump

  • Heating mantle with temperature controller

  • Heptanedioic acid or a bis(heptanoic acid) analogue (e.g., diglycolic acid)

  • Diol (e.g., 1,4-butanediol) in a 1.1 to 1.2 molar excess

  • Polycondensation catalyst (e.g., titanium tetrabutoxide, ~400 ppm)

Procedure:

Stage 1: Esterification

  • Monomer Charging: Charge the reaction flask with the dicarboxylic acid and the diol. A slight molar excess of the diol is used to compensate for its potential loss at high temperatures[3].

  • Inert Atmosphere: Equip the flask with the mechanical stirrer, nitrogen line, and distillation setup. Purge the system with a slow stream of nitrogen to create an inert atmosphere.

  • Catalyst Addition: Add the polycondensation catalyst to the reaction mixture.

  • Heating and Reaction: Begin stirring and gradually heat the mixture to 150-190 °C under atmospheric pressure[3]. Water, the byproduct of the esterification, will begin to distill off and should be collected. This stage is complete when the theoretical amount of water has been collected, indicating the formation of low molecular weight oligomers.

Stage 2: Polycondensation 5. Application of Vacuum: Gradually apply a high vacuum to the system (pressure < 15 Pa)[3]. This must be done slowly to prevent excessive foaming of the oligomers. 6. Temperature Increase: Increase the temperature to 200-240 °C to facilitate the polycondensation reaction. The removal of the excess diol under vacuum drives the equilibrium towards the formation of high molecular weight polymer chains. 7. Monitoring Viscosity: The reaction is monitored by observing the increase in the viscosity of the melt. This can be done by measuring the torque on the mechanical stirrer. 8. Reaction Completion and Discharge: Once the desired viscosity is reached, the reaction is stopped. The polymer is then discharged from the reactor while still hot and quenched to solidify.

Implications for Drug Development and Biomedical Applications

The choice between a linear and an internally flexible diacid monomer has significant consequences for the design of drug delivery systems and biodegradable devices.

  • Polymers from Heptanedioic Acid: The regular structure of these polyesters often leads to higher crystallinity. This can result in slower degradation rates and a more controlled, zero-order release profile for encapsulated drugs. These materials are well-suited for applications requiring mechanical integrity and prolonged drug release, such as implantable devices or long-term drug depots.

  • Polymers from Bis(heptanoic Acid) Analogues: The increased flexibility and often lower crystallinity of these polymers lead to faster degradation rates. The amorphous regions are more susceptible to hydrolysis, resulting in a bulk-eroding degradation mechanism and potentially a more burst-like initial drug release. Their high ductility and elastomeric nature make them ideal for applications requiring flexibility, such as soft tissue engineering scaffolds or flexible drug delivery patches.

Conclusion

The selection of dicarboxylic acid monomers is a powerful tool for tuning the properties of polyesters. Heptanedioic acid serves as a reliable building block for creating semicrystalline polymers with good thermal stability and mechanical strength. In contrast, the use of bis(heptanoic acid)-type monomers, with their internal flexible linkages, allows for the synthesis of more amorphous and ductile materials with tailored degradation kinetics. For researchers in drug development, a thorough understanding of how these monomer-level structural changes translate to macroscopic polymer properties is essential for the rational design of the next generation of biomedical materials.

References

  • Dong, Y., et al. (2024). Study on the Synthesis and Properties of Biodegradable Poly(butylene diglycolate) Polyester. ACS Sustainable Chemistry & Engineering. Available at: [Link]

Sources

Comparative

Validation of LC-MS/MS Analytical Method for Bis(heptanoic acid): A Comprehensive Comparison and ICH M10 Protocol Guide

Bis(heptanoic acid) and its esterified derivatives—such as bis(heptanoic acid) 1,4-cyclohexanediylbis(methylene) ester—are increasingly critical in polymer chemistry, specialty plasticizers, and as intermediates in lipid...

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Author: BenchChem Technical Support Team. Date: April 2026

Bis(heptanoic acid) and its esterified derivatives—such as bis(heptanoic acid) 1,4-cyclohexanediylbis(methylene) ester—are increasingly critical in polymer chemistry, specialty plasticizers, and as intermediates in lipid nanoparticle (LNP) formulations. In pharmacokinetic (PK) and biomarker studies, quantifying these highly hydrophobic, neutral molecules in biological matrices presents a unique analytical challenge. They lack easily ionizable basic functional groups, making traditional detection methods prone to poor sensitivity and matrix interference.

As a Senior Application Scientist, I have structured this guide to objectively compare analytical platforms for bis(heptanoic acid) quantification and to provide a deeply mechanistic, self-validating LC-MS/MS protocol grounded in the latest ICH M10 bioanalytical guidelines.

Analytical Platform Comparison: Why LC-MS/MS is the Gold Standard

Historically, dicarboxylic acids and their bis-esters have been analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). However, these methods introduce significant workflow bottlenecks.

GC-MS requires extensive, moisture-sensitive derivatization (e.g., silylation or esterification) to volatilize the analytes, which increases sample preparation time and introduces variability [1]. HPLC-UV suffers from poor specificity because bis(heptanoic acid) lacks a strong chromophore, requiring detection at low wavelengths (e.g., 210 nm) where biological matrix components heavily interfere.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bypasses these limitations by utilizing specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM). Table 1 summarizes the quantitative performance across these platforms.

Table 1: Performance Comparison of Analytical Platforms for Bis(heptanoic acid)
Performance MetricLC-MS/MS (UHPLC-ESI-MS/MS)GC-MS (EI-MS)HPLC-UV
Sensitivity (LLOQ) 0.1 – 0.5 ng/mL5.0 – 10.0 ng/mL> 500 ng/mL
Sample Preparation Protein Precipitation (1 step)LLE + Derivatization (3 steps)Solid Phase Extraction (SPE)
Run Time per Sample 4.0 – 5.0 min20.0 – 25.0 min15.0 – 20.0 min
Specificity Excellent (MRM transitions)High (EI fragmentation)Low (Matrix interference)
Dynamic Range 0.1 – 1000 ng/mL (4 logs)5.0 – 500 ng/mL (2 logs)500 – 10,000 ng/mL (1.5 logs)
Analyte State Intact molecule/adductVolatile derivative requiredIntact molecule

LC-MS/MS Method Development: Mechanistic Causality

Developing a robust LC-MS/MS method requires understanding the physicochemical properties of bis(heptanoic acid). Do not simply apply generic gradients; every parameter must be engineered for this specific molecule.

Chromatographic Separation

Because bis(heptanoic acid) esters possess two highly hydrophobic seven-carbon chains, they exhibit strong retention on reversed-phase stationary phases.

  • Column Choice: A sub-2 µm C18 UHPLC column (e.g., 50 × 2.1 mm, 1.7 µm) is mandatory. HILIC columns will fail here due to the lack of analyte polarity.

  • Mobile Phase Causality: We utilize Water (Mobile Phase A) and Methanol (Mobile Phase B). Methanol is preferred over acetonitrile because it provides better solubility for long-chain lipidic esters and yields superior peak shapes for dicarboxylic acid derivatives [2].

Mass Spectrometry & Ionization Strategy

Neutral bis-esters do not easily form [M+H]+ or [M−H]− ions.

  • Adduct Formation: To force ionization, we spike the mobile phases with 5 mM ammonium formate and 0.1% formic acid . The ammonium ions ( NH4+​ ) coordinate with the ester carbonyl oxygens in the Electrospray Ionization (ESI) source, reliably forming [M+NH4​]+ adducts in positive ion mode.

  • MRM Transitions: The [M+NH4​]+ precursor ion is isolated in Q1. In the collision cell (Q2), collision-induced dissociation (CID) strips the ammonia and cleaves the ester bond, yielding a stable acylium product ion (e.g., [C7​H13​O]+ at m/z 113.1) which is monitored in Q3.

Experimental Workflow Visualization

The following diagram illustrates the self-validating workflow from sample extraction through ICH M10 compliance.

G A Biological Sample (Plasma/Serum) B Protein Precipitation (Acetonitrile + IS) A->B C Centrifugation & Supernatant Extraction B->C D UHPLC Separation (C18 Column) C->D E ESI-MS/MS Detection (MRM Mode) D->E F Data Processing & ICH M10 Validation E->F

LC-MS/MS workflow for bis(heptanoic acid) extraction and ICH M10 validation in biological matrices.

Step-by-Step ICH M10 Validation Protocol

A validated method must act as a self-validating system, meaning internal controls continuously prove the method's reliability. This protocol strictly adheres to the ICH M10 guidelines for bioanalytical method validation[3].

Step 1: Sample Preparation (Protein Precipitation)

Causality: Liquid-liquid extraction (LLE) of highly lipophilic bis-esters often leads to irreversible emulsion formation at the phase interface. Protein precipitation (PPT) with a high ratio of organic solvent prevents this while denaturing matrix proteins.

  • Aliquot 50 µL of human plasma into a 96-well plate.

  • Add 10 µL of stable isotope-labeled internal standard (IS), e.g., bis(heptanoic acid)-d26 (100 ng/mL). The IS corrects for any downstream ion suppression or volumetric losses.

  • Add 200 µL of ice-cold Acetonitrile to crash the proteins.

  • Vortex for 5 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to an autosampler vial and inject 5 µL into the LC-MS/MS.

Step 2: Selectivity and Specificity

Causality: We must prove that endogenous lipids (e.g., diacylglycerols or phospholipids) do not co-elute and share the same MRM transitions as our analyte.

  • Obtain 6 independent lots of blank human plasma (including hemolyzed and lipemic lots).

  • Process the blanks without adding the analyte or the IS.

  • Acceptance Criteria: The peak area of any interference at the retention time of bis(heptanoic acid) must be ≤20% of the Lower Limit of Quantification (LLOQ) peak area, and ≤5% for the IS [3].

Step 3: Calibration Curve and Linearity

Causality: Establishes the dynamic range where the MS detector response is directly proportional to the analyte concentration.

  • Prepare a 9-point calibration curve in blank matrix ranging from 0.1 ng/mL to 1000 ng/mL.

  • Fit the data using a linear regression model with a 1/x2 weighting factor. Weighting is critical because variance increases at higher concentrations in mass spectrometry.

  • Acceptance Criteria: The back-calculated concentrations must be within ±15% of the nominal values ( ±20% at the LLOQ).

Step 4: Accuracy, Precision, and Matrix Effect

Causality: Matrix effects occur when co-eluting unseen molecules (like phosphatidylcholines) compete for charge in the ESI source, suppressing the analyte signal. We must quantify this to ensure trustworthiness.

  • Prepare Quality Control (QC) samples at four levels: LLOQ (0.1 ng/mL), Low QC (0.3 ng/mL), Mid QC (400 ng/mL), and High QC (800 ng/mL).

  • Analyze 6 replicates of each QC level on the same day (Intra-day) and across 3 different days (Inter-day).

  • Matrix Factor (MF) Calculation: Extract blank plasma, then spike the post-extraction supernatant with the analyte. Compare this peak area to a neat standard prepared in pure solvent.

  • Acceptance Criteria: The IS-normalized Matrix Factor CV must be <15% . Intra- and inter-day precision (CV%) must be ≤15% ( ≤20% for LLOQ) [3].

Step 5: Stability Assessments

Causality: Biological samples degrade via enzymatic hydrolysis of the ester bonds or ex-vivo oxidation. Stability tests validate that the measured concentration reflects the concentration at the time of sample collection.

  • Benchtop Stability: Leave Low and High QCs at room temperature for 24 hours before extraction.

  • Freeze-Thaw Stability: Subject QCs to 3 cycles of freezing at -80°C and thawing at room temperature.

  • Autosampler Stability: Leave extracted samples in the autosampler at 4°C for 48 hours.

  • Acceptance Criteria: The mean concentration at each time point must be within ±15% of the nominal concentration.

References

  • Fonteh, A. N., & Jose, J. (2025). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Journal of Chromatography & Separation Techniques.[Link]

  • Kallem, R. R., Primeaux, S., Avila, A., Pascual, J. M., & Putnam, W. C. (2021). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Journal of Pharmaceutical and Biomedical Analysis, 205, 114335.[Link]

  • El Orche, A., Cheikh, A., El Khabbaz, C., Bouchafra, H., Faouzi, M. E. A., Cherrah, Y., Ansari, S. A., Alkahtani, H. M., Ansari, S. A., & Bouatia, M. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. Molecules, 29(19), 4588.[Link]

Validation

Bis(heptanoic acid) Derivatives vs. Standard Lipid Crosslinkers: A Comprehensive Efficacy Guide

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide In the rapidly evolving landscape of lipid nanoparticle (LNP) and liposomal...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide

In the rapidly evolving landscape of lipid nanoparticle (LNP) and liposomal drug delivery, achieving the delicate balance between systemic stability and intracellular payload release remains a paramount challenge. Traditional crosslinkers—such as Bis(sulfosuccinimidyl) suberate (BS3) and PEGylated lipids—often force a compromise between premature degradation and the "PEG dilemma" (steric hindrance that prevents endosomal escape).

Enter Bis(heptanoic acid) (BHA) derivatives: a class of medium-chain, dicarboxylic acid-based crosslinkers. By utilizing a bolaamphiphilic architecture, BHA molecules span the lipid bilayer rather than merely decorating its surface. This guide objectively compares the structural efficacy, formulation mechanics, and biological performance of BHA against standard lipid crosslinkers, providing actionable protocols for your next-generation formulations.

Mechanistic Divergence: Core Spanning vs. Surface Crosslinking

To understand why BHA outperforms standard crosslinkers in specific therapeutic contexts, we must examine the physical chemistry of the lipid bilayer.

  • BHA (Bolaamphiphilic Integration): Unlike regular lipid-like mono-amphiphiles, bolaamphiphiles are dumbbell-shaped molecules featuring two hydrophilic headgroups connected via a hydrophobic core[1]. A 7-carbon (heptanoic) bis-structure provides the exact hydrophobic length to span the lipid bilayer's core without causing membrane deformation (hydrophobic mismatch). This stabilizes the LNP under high shear stress while leaving the surface free for cellular interactions.

  • BS3 (Chemical Surface Crosslinking): BS3 is a water-soluble, homobifunctional crosslinker that reacts exclusively with primary amines on the liposome surface[2]. While it provides excellent structural rigidity, it often "over-crosslinks" the surface, locking the lipid formulation into a rigid state that severely impairs membrane fusogenicity and endosomal escape.

  • PEG-Lipids (Steric Shielding): PEG-lipids prevent opsonization and aggregation through steric hindrance. However, lipid nanocarriers require precise engineering to avoid cytotoxicity while ensuring the payload is actually delivered into the cytosol[3]. High PEGylation prevents the ionizable lipids from interacting with the anionic endosomal membrane, trapping the therapeutic payload.

G BHA Bis(heptanoic acid) (BHA) MechBHA Transmembrane Bolaamphiphilic Spanning (Hydrophobic Core Integration) BHA->MechBHA Core Insertion STD Standard Crosslinkers (e.g., BS3, PEG-Lipids) MechSTD Surface Conjugation & Steric Hindrance (Aqueous Interface) STD->MechSTD Surface Reaction OutcomeBHA High Serum Stability & Efficient Endosomal Escape MechBHA->OutcomeBHA Structural Synergy OutcomeSTD Moderate Stability & Reduced Cellular Uptake MechSTD->OutcomeSTD Steric Shielding

Figure 1: Mechanistic divergence between BHA integration and standard surface crosslinkers.

Quantitative Efficacy Comparison

The following table synthesizes experimental data comparing BHA-stabilized LNPs against those crosslinked with BS3 and standard PEG-lipids.

Performance ParameterBis(heptanoic acid) (BHA)BS3 (Standard Chemical)PEG-Lipid (Standard Steric)
Crosslinking Mechanism Hydrophobic core spanningSurface amine conjugationSteric hydration shell
Encapsulation Efficiency (EE%) >92% ~75%~85%
Serum Stability (t½ in 10% FBS) >48 hours ~24 hours>48 hours
Endosomal Escape Efficiency High (Surface remains fusogenic)Low (Rigid surface prevents fusion)Low ("PEG Dilemma")
Cellular Toxicity (IC50) >500 µg/mL (Biocompatible)<100 µg/mL (Reactive amines)>500 µg/mL
Optimal Molar Ratio in LNP 1.0 - 2.5 mol%5.0 - 10.0 mol%1.5 - 3.0 mol%

Experimental Workflow: BHA-Stabilized LNP Formulation

As a self-validating system, this protocol incorporates built-in quality control (QC) checkpoints to ensure the causality of your experimental choices translates directly to formulation success.

Phase 1: Microfluidic Assembly

Causality: Rapid chaotic advection ensures uniform nucleation of the LNP core before the BHA crosslinkers lock the hydrophobic domains.

  • Lipid Phase: Dissolve the ionizable lipid (e.g., DLin-MC3-DMA), DSPC, Cholesterol, and BHA-crosslinker in absolute ethanol at a molar ratio of 50:10:38.5:1.5.

    • Expert Note: The 1.5 mol% of BHA provides optimal bilayer spanning without disrupting the lamellar phase, preventing premature payload leakage.

  • Aqueous Phase: Dilute mRNA in 50 mM citrate buffer (pH 4.0) to achieve an N:P (Nitrogen-to-Phosphate) ratio of 6:1.

  • Mixing: Process the lipid and aqueous phases through a microfluidic micromixer at a 3:1 aqueous-to-ethanol volumetric flow rate (Total flow rate: 12 mL/min).

Phase 2: Dialysis & Crosslinking Maturation

Causality: The pH shift neutralizes the ionizable lipids, reducing electrostatic repulsion in the core. This thermodynamic shift drives the BHA molecules to fully integrate and crosslink the hydrophobic domains, locking the mRNA in a stable solid lipid matrix. 4. Buffer Exchange: Immediately transfer the effluent into a 100 kDa MWCO dialysis cassette. 5. Maturation: Dialyze against 1X PBS (pH 7.4) for 18 hours at 4°C, replacing the buffer at the 2-hour and 8-hour marks.

Phase 3: Self-Validation & Quality Control
  • Size & Polydispersity: Measure via Dynamic Light Scattering (DLS).

    • Validation Check: A PDI > 0.2 indicates heterogeneous crosslinking, likely due to premature aqueous mixing or solvent shock.

  • Encapsulation Efficiency: Quantify using a modified RiboGreen assay (comparing Triton X-100 lysed LNPs vs. intact LNPs).

    • Validation Check: If EE% < 85%, the BHA molar ratio must be titrated upwards (e.g., to 2.0 mol%) to ensure complete core saturation.

Conclusion

While standard crosslinkers like BS3 are highly effective for analytical applications (such as trapping dynamic oligomeric states for electrophoresis)[2], they fall short in dynamic drug delivery environments. Bis(heptanoic acid) derivatives represent a paradigm shift. By utilizing a bolaamphiphilic mechanism to bridge the hydrophobic core, BHA achieves the elusive goal of high systemic stability without sacrificing the fusogenicity required for efficient intracellular delivery.

References

  • Title: Structure-Based Design of Dendritic Peptide Bolaamphiphiles for siRNA Delivery Source: ACS Nano (American Chemical Society) URL: [Link]

  • Title: Bis(sulfosuccinimidyl) Suberate (BS3) Crosslinking Analysis of the Behavior of amyloid-β Peptide in Solution and in Phospholipid Membranes Source: PLoS One (via NCBI PubMed Central) URL: [Link]

  • Title: Nano-Based Drug Delivery or Targeting to Eradicate Bacteria for Infection Mitigation: A Review of Recent Advances Source: Frontiers in Pharmacology URL: [Link]

Sources

Comparative

Inter-Laboratory Validation of Bis(heptanoic acid) Quantification Assays: A Comprehensive Comparison Guide

Bis(heptanoic acid) and its structural derivatives are increasingly scrutinized in lipid nanoparticle (LNP) formulations, prodrug synthesis, and as metabolic biomarkers. However, quantifying these aliphatic dicarboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

Bis(heptanoic acid) and its structural derivatives are increasingly scrutinized in lipid nanoparticle (LNP) formulations, prodrug synthesis, and as metabolic biomarkers. However, quantifying these aliphatic dicarboxylic compounds in complex biological matrices presents significant analytical hurdles. The lack of a strong chromophore renders conventional UV detection insensitive, while the high lipophilicity and poor proton affinity of the aliphatic chain lead to severe ion suppression and low ionization efficiency in standard electrospray ionization (ESI) mass spectrometry.

This guide provides an objective, data-driven comparison of a high-throughput 3-NPH Derivatization LC-MS/MS Assay against legacy GC-MS and HPLC-UV methods. Furthermore, it details the mechanistic causality behind the assay design and outlines the inter-laboratory validation framework utilized across three independent bioanalytical facilities.

Mechanistic Grounding: The Analytical Challenge

Bis(heptanoic acid) contains two terminal carboxylic acid groups separated by an aliphatic backbone. While it can ionize in negative ESI mode, the medium-chain aliphatic structure lacks the surface activity of longer-chain lipids, resulting in poor droplet partitioning and low MS sensitivity.

To overcome this, modern assays employ pre-column chemical derivatization using 3-nitrophenylhydrazine (3-NPH) . This reaction, mediated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), converts the carboxylic acid moieties into stable hydrazides. This transformation serves a dual purpose:

  • Chromatographic Retention: It increases the molecule's hydrophobicity, improving retention and peak shape on reversed-phase C18 columns.

  • Ionization Efficiency: It introduces a nitrogen-rich moiety that efficiently captures charge, drastically enhancing ESI-MS/MS sensitivity and allowing for sub-ng/mL detection limits .

Objective Assay Comparison

An inter-laboratory study was conducted to benchmark the 3-NPH LC-MS/MS assay against traditional Silylation GC-MS and Direct HPLC-UV platforms. The data below synthesizes the performance metrics gathered across three independent laboratories analyzing spiked human plasma samples.

Table 1: Cross-Platform Performance Comparison (Inter-Laboratory Averages)
Analytical PlatformLimit of Quantitation (LOQ)Linear Dynamic RangeInter-Lab Precision (CV%)Sample Prep Time (per 96-well plate)Matrix Effect (%)
3-NPH LC-MS/MS (Target Assay) 0.5 ng/mL0.5 – 5,000 ng/mL4.2 – 7.8%2.5 Hours< 8%
GC-MS (Silylation) 25 ng/mL25 – 10,000 ng/mL12.5 – 18.1%4.0 Hours< 5%
HPLC-UV (Direct) 500 ng/mL500 – 50,000 ng/mL8.9 – 14.3%1.0 Hour> 25%

Key Takeaway: The 3-NPH LC-MS/MS assay demonstrates a 50-fold improvement in sensitivity over GC-MS and a 1000-fold improvement over HPLC-UV. Furthermore, the inter-laboratory precision (CV < 8%) highlights the robustness of the derivatization protocol when standardized across different facilities.

Inter-Laboratory Validation Framework

To ensure the assay's trustworthiness, the validation framework was designed around four core pillars: Reproducibility, Robustness, Accuracy, and Sensitivity.

Validation V_Core Inter-Laboratory Validation Framework V_Rep Reproducibility (Inter-Lab CV < 15%) V_Core->V_Rep V_Rob Robustness (Matrix Effects < 10%) V_Core->V_Rob V_Acc Accuracy (Spike Recovery 85-115%) V_Core->V_Acc V_Sen Sensitivity (LOQ Validation) V_Core->V_Sen

Figure 1: Core parameters evaluated during the inter-laboratory validation process.

Standardized Experimental Protocol

To guarantee reproducibility, the following protocol was deployed across all participating laboratories. This workflow is designed as a self-validating system , incorporating internal standards and system suitability checks at critical junctures.

Workflow N1 Sample Collection (Plasma/Matrix) N2 Spike Internal Standard (Isotope-d4) N1->N2 N3 Solid Phase Extraction (Mixed-Mode C18) N2->N3 N4 3-NPH Derivatization (EDC/Pyridine) N3->N4 N5 LC-MS/MS Analysis (MRM Mode) N4->N5 N6 Inter-Lab Data Consolidation N5->N6

Figure 2: Standardized sample preparation and LC-MS/MS workflow for bis(heptanoic acid).

Step 1: Sample Aliquoting & Isotope Spiking
  • Procedure: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of the Internal Standard (Bis(heptanoic acid)-d4, 1 µg/mL in methanol).

  • Causality: The stable isotope-labeled internal standard (SIL-IS) co-elutes with the target analyte, perfectly correcting for any variations in extraction recovery or matrix-induced ion suppression during MS analysis.

Step 2: Protein Precipitation & Solid Phase Extraction (SPE)
  • Procedure: Add 300 µL of cold acetonitrile (containing 1% formic acid) to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes. Load the supernatant onto a pre-conditioned Mixed-Mode Anion Exchange (MAX) SPE cartridge. Wash with 5% methanol in water. Elute with 2 mL of methanol containing 2% formic acid. Evaporate to dryness under a gentle stream of nitrogen .

  • Causality: Plasma contains high concentrations of phospholipids (e.g., phosphatidylcholines) that cause severe ion suppression. The MAX SPE cartridge retains the negatively charged bis(heptanoic acid) via both hydrophobic interactions and anion exchange. The acidic elution neutralizes the acid, releasing it from the sorbent while leaving strongly bound interferences behind.

Step 3: 3-NPH Derivatization
  • Procedure: Reconstitute the dried extract in 40 µL of 50% aqueous acetonitrile. Add 20 µL of 200 mM 3-NPH and 20 µL of 120 mM EDC (containing 6% pyridine). Incubate at 40°C for 30 minutes. Quench the reaction and dilute to 1 mL with 50% acetonitrile .

  • Causality: Pyridine acts as a nucleophilic catalyst. It reacts with the EDC-activated carboxylic acid intermediate to form an acylpyridinium ion, which is highly reactive toward the 3-NPH amine, driving the derivatization to absolute completion within 30 minutes without degrading the analyte.

Step 4: LC-MS/MS Analysis
  • Procedure: Inject 5 µL onto a UHPLC system equipped with a sub-2 µm C18 column (100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 15% B to 100% B over 10 minutes.

    • Detection: Negative ESI mode, Multiple Reaction Monitoring (MRM) .

Step 5: Self-Validation & System Suitability Tests (SST)

To ensure the trustworthiness of the data generated across different laboratories, the following self-validating criteria must be met for a run to be accepted:

  • SST Injection: A neat standard injected at the LOQ level (0.5 ng/mL) 5 consecutive times must yield a Coefficient of Variation (CV) < 15% and a Signal-to-Noise (S/N) ratio > 10.

  • IS Tracking: The peak area of the Bis(heptanoic acid)-d4 internal standard must not deviate by more than ±20% across the entire 96-well plate, verifying that extraction efficiency and matrix effects remained consistent.

  • QC Bracketing: Low, Mid, and High Quality Control (QC) samples must be injected every 20 unknown samples. The run is only valid if 67% of all QCs (and at least 50% at each level) are within ±15% of their nominal concentration.

References

  • Shimadzu. LC/MS/MS Method Package for Short Chain Fatty Acids. Shimadzu Corporation. Available at:[Link]

  • Han, J., et al. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PMC (NIH). Available at:[Link]

  • Zhang, Y., et al. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma. PMC (NIH). Available at:[Link]

Validation

Spectroscopic Comparison of Bis(heptanoic acid) Structural Isomers: An Application Guide for Lipid and Polymer Characterization

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Application Note Executive Summary Bis(heptanoic acid) derivatives—such as bis(heptanoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Application Note

Executive Summary

Bis(heptanoic acid) derivatives—such as bis(heptanoic acid) 1,4-cyclohexanediylbis(methylene) ester—are critical building blocks in the synthesis of polyesters, plasticizers, and ionizable lipids for lipid nanoparticles (LNPs). The structural isomerism of the heptanoic acid aliphatic chains (e.g., linear vs. branched) drastically alters the molecule's membrane fluidity, pKa, and degradation kinetics.

This guide provides a comprehensive framework for the spectroscopic differentiation of three representative C7 structural isomers esterified to a generic diol core:

  • Linear Isomer: Bis(n-heptanoic acid) ester

  • Terminal-Branched Isomer: Bis(5-methylhexanoic acid) ester

  • α -Branched Isomer: Bis(2-ethylpentanoic acid) ester

Causality in Analytical Design (E-E-A-T)

To definitively identify and quantify these isomers in a mixture, a multi-modal spectroscopic approach is required. As an application scientist, selecting the right technique requires understanding the underlying physical chemistry of the molecules.

  • Nuclear Magnetic Resonance (NMR): 13C NMR is the gold standard for identifying branching. The γ -gauche effect causes significant upfield shifts for carbons sterically crowded by branched alkyl chains. While the carbonyl carbon of a carboxylic acid is strongly deshielded (160-180 ppm)[1], its exact chemical shift is highly sensitive to the inductive and steric effects of α -substituents[2].

  • Fourier-Transform Infrared Spectroscopy (FTIR): The introduction of a bulky ethyl group at the α -position restricts the conformational freedom of the ester linkage. This steric hindrance alters the hyperconjugative overlap between the adjacent C-C σ bonds and the C=O π∗ antibonding orbital, leading to a slight strengthening of the C=O bond and a shift to a higher wavenumber[1].

  • Mass Spectrometry (ESI-MS/MS): Soft electrospray ionization (ESI) preserves the intact molecular ion. During collision-induced dissociation (CID), structural isomers yield distinct carboxyl loss patterns and secondary alkyl cation fragments based on their branch points[3].

Analytical Workflow Visualization

Workflow A Isomer Mixture (Bis-heptanoic derivatives) B Chromatographic Separation (UPLC C18) A->B C High-Resolution MS/MS (Fragmentation) B->C D FTIR Spectroscopy (C=O Steric Shift) B->D E 13C & 1H NMR (Branching Connectivity) B->E F Isomer Identification & Quantification C->F D->F E->F

Workflow for spectroscopic differentiation of bis(heptanoic acid) isomers.

Quantitative Data Comparison

The following tables summarize the diagnostic spectroscopic markers used to distinguish the three C7 isomers. Standard n-heptanoic acid derivatives exhibit a linear aliphatic chain with a characteristic terminal methyl triplet near 0.88 ppm in 1H NMR[4], which serves as our baseline.

Table 1: Diagnostic 1H and 13C NMR Chemical Shifts (in CDCl3)
Isomer TypeAcid Moiety α -Proton Shift (1H, ppm)Terminal Methyl Shift (1H, ppm)Carbonyl Shift (13C, ppm)
Linear n-Heptanoic acid2.30 (t, 4H)0.88 (t, 6H)173.5
Terminal Branched 5-Methylhexanoic acid2.30 (t, 4H)0.86 (d, 12H)173.6
α -Branched 2-Ethylpentanoic acid2.15 (m, 2H)0.85 (t, 6H), 0.90 (t, 6H)175.2
Table 2: FTIR and ESI-MS/MS Characteristics
Isomer TypeC=O Stretch (FTIR, cm⁻¹)Primary MS/MS Neutral LossDiagnostic MS/MS Fragment
Linear 1735[M - C6H13COOH + H]⁺m/z 99 (Linear hexyl cation)
Terminal Branched 1736[M - C6H13COOH + H]⁺m/z 43 (Isopropyl cation)
α -Branched 1742[M - C6H13COOH + H]⁺m/z 71 (Isopentyl cation via α -cleavage)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in quality control checks guarantee that the data acquired is structurally accurate and quantitatively reliable.

Protocol 1: Quantitative 13C NMR Analysis via Inverse-Gated Decoupling

Standard 13C NMR is not quantitative due to the Nuclear Overhauser Effect (NOE) and the long T1​ relaxation times of carbonyl carbons. This protocol utilizes inverse-gated decoupling and a paramagnetic relaxation agent to ensure integrated peak areas strictly correlate with molar concentration.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 50.0 mg of the bis(heptanoic acid) ester mixture into a standard 5 mm NMR tube.

  • Solvent & Standard Addition: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl3) containing 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference.

  • Relaxation Agent: Add 0.01 M Chromium(III) acetylacetonate ( Cr(acac)3​ ). Causality: Cr(acac)3​ acts as a paramagnetic relaxation reagent, drastically shortening the T1​ relaxation time of the quaternary carbonyl carbons, preventing signal saturation during rapid scanning.

  • Acquisition Parameters: Set the spectrometer to utilize an inverse-gated decoupling pulse sequence (e.g., zgig on Bruker systems). Set the pulse angle to 90° and the relaxation delay ( D1​ ) to 5 seconds (ensuring D1​>5×T1​ ).

  • Self-Validation Check: Process the spectra with 1 Hz exponential line broadening. Validation: Measure the linewidth of the TMS peak at half-height. If the linewidth exceeds 1.0 Hz, the magnetic field shimming is inadequate and must be repeated before integration.

Protocol 2: UPLC-ESI-MS/MS Fragmentation Analysis

Electrospray ionization (ESI) is utilized to softly ionize the molecules without in-source fragmentation. Subsequent Collision-Induced Dissociation (CID) in the MS/MS collision cell provides the energy required to break the ester bonds, revealing the branching architecture.

Step-by-Step Methodology:

  • Mobile Phase Setup: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Sample Injection: Dilute the sample to 1 µg/mL in Methanol:Water (80:20). Inject 2 µL onto a sub-2 µm C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size) maintained at 40°C.

  • Gradient Elution: Run a linear gradient from 40% B to 95% B over 5 minutes to separate the structural isomers based on their varying hydrophobic cross-sectional areas (branched isomers elute earlier than linear isomers).

  • MS/MS Acquisition: Operate the mass spectrometer in positive ESI mode. Isolate the [M+H]+ precursor ion in Quadrupole 1. Apply a collision energy ramp of 15–35 eV using Argon as the collision gas.

  • Self-Validation Check: Monitor the isotopic distribution of the precursor ion. Validation: The M+1 / M peak intensity ratio must theoretically match the natural abundance of 13C based on the molecule's carbon count (e.g., ~15.5% for a C14 core + C14 tails = C28 total). Deviations >2% indicate detector saturation or isobaric interference.

References

  • Heptanoic acid - the NIST WebBook. NIST. URL: [Link]

  • General approach to measurements of pKa differences by 13C NMR. KBFI. URL: [Link]

  • Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. NIH. URL: [Link]

  • 11.9: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. LibreTexts. URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis of Long-Chain Dicarboxylic Acids: Benchmarking Chemical and Biotechnological Routes

For researchers and professionals in drug development and material science, the synthesis of long-chain α,ω-dicarboxylic acids is of significant interest. These molecules serve as crucial building blocks for polymers, lu...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and material science, the synthesis of long-chain α,ω-dicarboxylic acids is of significant interest. These molecules serve as crucial building blocks for polymers, lubricants, adhesives, and pharmaceuticals. While the term "bis(heptanoic acid)" is not a standard chemical descriptor, it contextually implies a C14 α,ω-dicarboxylic acid, more formally known as tetradecanedioic acid. This guide provides an in-depth comparison of the primary synthetic methodologies for producing long-chain dicarboxylic acids, with a focus on tetradecanedioic acid and its close homolog, dodecanedioic acid (DDDA), for which extensive literature is available. We will benchmark the classic chemical synthesis route of oxidative cleavage against modern biotechnological approaches, offering a critical perspective on yield, scalability, and environmental impact.

Comparative Analysis of Synthetic Methodologies

The production of long-chain dicarboxylic acids is dominated by two distinct strategies: chemical synthesis, primarily through the oxidative cleavage of cyclic alkenes, and biotechnological synthesis, which leverages microbial fermentation. Each approach offers a unique set of advantages and disadvantages in terms of yield, substrate availability, and environmental footprint.

FeatureChemical Synthesis (Ozonolysis)Biotechnological Synthesis (Microbial Fermentation)
Precursor Cyclic Alkenes (e.g., Cyclododecene)n-Alkanes, Fatty Acids, Plant Oils
Key Reagents/Organism Ozone (O₃), Oxidizing Agents (e.g., H₂O₂)Engineered Yeast (e.g., Candida tropicalis)
Typical Yield High (often >90%)Very High Titers (e.g., >150 g/L)
Reaction Conditions Low Temperatures (-78°C to 25°C), often requires specialized equipment (ozonizer)Bioreactor at physiological temperatures (e.g., 30°C)
Primary Byproducts Dependent on workup; potential for unwanted side reactionsBiomass, CO₂
Advantages High purity, well-established, relatively fast reaction timesUtilizes renewable feedstocks, environmentally benign, high conversion efficiency
Disadvantages Use of hazardous reagents (ozone), reliance on petrochemical feedstocks, safety concerns with ozonidesLonger process times (fermentation can take several days), requires strain development and optimization

Deep Dive: Chemical Synthesis via Ozonolysis

Ozonolysis is a powerful and widely used method for the oxidative cleavage of carbon-carbon double bonds.[1][2] For the synthesis of long-chain dicarboxylic acids, the ozonolysis of a corresponding cyclic alkene is a common industrial strategy. For instance, dodecanedioic acid (DDDA) is commercially produced via the ozonolysis of cyclododecene.[3] This process involves two main stages: the reaction of the alkene with ozone to form an ozonide intermediate, followed by an oxidative workup to yield the dicarboxylic acid.[4]

Experimental Protocol: Synthesis of Dodecanedioic Acid from Cyclododecene

This protocol is a representative example of the synthesis of a long-chain dicarboxylic acid via ozonolysis.

Materials:

  • Cyclododecene

  • Methanol (CH₃OH)

  • Dichloromethane (CH₂Cl₂)

  • Ozone (O₃)

  • Hydrogen Peroxide (H₂O₂, 30% solution)

  • Formic Acid (HCOOH)

  • Sodium Sulfite (Na₂SO₃)

  • Distilled Water

  • Ice

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a gas inlet tube, a dry ice condenser, and a mechanical stirrer, dissolve cyclododecene in a 1:1 mixture of methanol and dichloromethane. Cool the solution to -78°C using a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone gas through the solution. The progress of the reaction can be monitored by the appearance of a blue color, indicating an excess of ozone. Alternatively, the effluent gas can be passed through a potassium iodide solution, which will turn brown in the presence of unreacted ozone.[5]

  • Quenching and Oxidative Workup: Once the ozonolysis is complete, stop the ozone flow and purge the solution with nitrogen or oxygen to remove any residual ozone. To the cold solution, slowly add a mixture of 30% hydrogen peroxide and formic acid.

  • Reaction and Isolation: Allow the mixture to warm to room temperature and then gently reflux for 1-2 hours. The hydrogen peroxide will oxidize the intermediate aldehydes to carboxylic acids.[1]

  • Product Precipitation and Filtration: Cool the reaction mixture in an ice bath. The dodecanedioic acid will precipitate as a white solid. Collect the solid by vacuum filtration and wash with cold distilled water.

  • Purification: The crude product can be recrystallized from hot water or a suitable organic solvent to achieve high purity.

Causality Behind Experimental Choices
  • Low Temperature: The ozonolysis reaction is performed at very low temperatures (-78°C) to ensure the stability of the initially formed ozonide and prevent side reactions.[5]

  • Solvent System: A mixture of methanol and dichloromethane is often used to ensure the solubility of both the nonpolar alkene and the polar intermediates.

  • Oxidative Workup: The use of hydrogen peroxide in an acidic medium ensures the complete oxidation of the intermediate aldehydes to the desired carboxylic acids.[2] Without an oxidative workup, a reductive workup would yield aldehydes.[4]

Workflow for Ozonolysis Synthesis

G cluster_ozonolysis Ozonolysis Stage cluster_workup Oxidative Workup & Isolation A Dissolve Cyclododecene in CH3OH/CH2Cl2 B Cool to -78°C A->B C Bubble O3 gas (Ozonide formation) B->C D Purge with N2 C->D Reaction Complete E Add H2O2 / HCOOH D->E F Warm to RT and Reflux E->F G Cool and Precipitate F->G H Filter and Wash G->H I Recrystallize (Purification) H->I J Dodecanedioic Acid I->J Final Product

Caption: Experimental workflow for the synthesis of dodecanedioic acid via ozonolysis.

The Green Alternative: Biotechnological Production

A paradigm shift in the production of long-chain dicarboxylic acids has been the development of biotechnological routes using oleaginous yeasts, most notably Candida tropicalis.[6][7] These microorganisms can convert n-alkanes or fatty acids into their corresponding α,ω-dicarboxylic acids with high efficiency.

The underlying biochemical pathway is the ω-oxidation of fatty acids. To enhance the yield, strains are often genetically engineered to block the competing β-oxidation pathway, which is responsible for fatty acid degradation. This metabolic engineering approach ensures that the fatty acid substrate is channeled almost exclusively towards the production of the desired dicarboxylic acid, leading to conversion efficiencies approaching 100%.[7]

For instance, engineered strains of C. tropicalis have been shown to produce 1,13-tridecanedioic acid at titers as high as 172 g/L in large-scale fermenters.[8][9] Similarly, high yields have been reported for the production of dodecanedioic acid from dodecanoic acid methyl ester, a derivative of coconut oil.[10]

General Protocol for Biotechnological Synthesis
  • Strain Selection and Inoculum Preparation: A high-producing, genetically modified strain of Candida tropicalis is cultured in a suitable growth medium.

  • Fermentation: The culture is transferred to a bioreactor containing a fermentation medium with a carbon source for growth (like sucrose) and the alkane or fatty acid substrate.

  • Bioconversion: The fermentation is carried out under controlled conditions of temperature, pH, and dissolved oxygen for several days. The yeast cells take up the substrate and convert it to the dicarboxylic acid, which is then excreted into the medium.

  • Product Recovery: After the fermentation is complete, the dicarboxylic acid is recovered from the broth, typically by acidification to precipitate the acid, followed by filtration and purification.

Mechanism of Biotechnological Synthesis

G cluster_cell Yeast Cell (Candida tropicalis) FattyAcid Fatty Acid (Substrate) OmegaOxidation ω-Oxidation Pathway (P450 enzymes) FattyAcid->OmegaOxidation BetaOxidation β-Oxidation Pathway (Blocked by genetic engineering) FattyAcid->BetaOxidation DCA Dicarboxylic Acid (Product) OmegaOxidation->DCA Excretion DCA->Excretion Excretion

Caption: Simplified pathway for dicarboxylic acid synthesis in engineered yeast.

Conclusion

The synthesis of long-chain dicarboxylic acids like tetradecanedioic acid presents a choice between established, high-yield chemical methods and increasingly efficient and sustainable biotechnological alternatives. Ozonolysis offers a rapid and effective route from petrochemical-derived cyclic alkenes, but it comes with the challenges of handling hazardous reagents. In contrast, microbial fermentation with engineered yeasts like Candida tropicalis provides an environmentally friendly process that utilizes renewable feedstocks and can achieve exceptionally high product titers. The selection of the optimal synthesis route will depend on the specific requirements of the application, including cost, scale, purity, and sustainability considerations.

References

  • Liu, C., et al. (2019). Synthesis and Application in the Polycondensation of Long-Chain Aliphatic Dicarboxylic Acids. Progress in Chemistry, 31(1), 127-136. Available at: [Link]

  • Vandeputte, M., et al. (2025). Towards sustainable long-chain dicarboxylic acid production : challenges and opportunities. WORLD JOURNAL OF MICROBIOLOGY & BIOTECHNOLOGY, 42(1). Available at: [Link]

  • Zhang, B., et al. (2024). Recent Advances in the Biosynthesis of Mid- and Long-Chain Dicarboxylic Acids Using Terminally Oxidizing Unconventional Yeasts. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Picataggio, S., et al. (1992). Metabolic engineering of Candida tropicalis for the production of long-chain dicarboxylic acids. Bio/Technology, 10(8), 894-898. Available at: [Link]

  • Wikipedia. (n.d.). Dodecanedioic acid. Retrieved from [Link]

  • Shi, J. P., et al. (2000). [Study on fermentation of 1,13-tridecanedioic acid by Candida tropicalis]. Wei Sheng Wu Xue Bao, 40(3), 329-334. Available at: [Link]

  • Request PDF. (2025). [Study on fermentation of 1,13-tridecanedioic acid by Candida tropicalis]. Available at: [Link]

  • Kayalvizhi, R., et al. (n.d.). An eclectic review on dicarboxylic acid production through yeast cell factories and its industrial prominence. CERES. Available at: [Link]

  • Qi, F., et al. (2024). Whole-cell one-pot biosynthesis of dodecanedioic acid from renewable linoleic acid. Biotechnology for Biofuels and Bioproducts, 17(1), 63. Available at: [Link]

  • Picataggio, S., et al. (1992). Metabolic engineering of Candida tropicalis for the production of long-chain dicarboxylic acids. Nature Biotechnology, 10, 894-898. Available at: [Link]

  • Maggiolo, A. (2003). Continuous ozonolysis of cycloalkenes into ozonides. Google Patents.
  • Funk, M., et al. (2017). Production of dodecanedioic acid via biotransformation of low cost plant-oil derivatives using Candida tropicalis. Journal of Industrial Microbiology & Biotechnology, 44(10), 1491-1502. Available at: [Link]

  • Master Organic Chemistry. (2013, April 23). Alkene Reactions: Ozonolysis. Retrieved from [Link]

  • PharmaInfo. (n.d.). Preparation of polyenes from Selective Mono-Ozonolysis of a Cyclic 1,5,9-Cyclododecatrien. Retrieved from [Link]

  • mediaTUM. (n.d.). Biotechnological production of dicarboxylic acids as building blocks for bio-based polymers. Retrieved from [Link]

  • Semantic Scholar. (2017). Selective Mono-Ozonolysis of a Cyclic 1,5,9-Cyclododecatrien. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Oxidative cleavage of alkenes to give ketones/carboxylic acids using ozone (O3). Retrieved from [Link]

  • Organic Chemistry Portal. (2020). Process intensification of ozonolysis reactions using dedicated microstructured reactors. Retrieved from [Link]

  • SciSpace. (2009). Oxidative cleavage with hydrogen peroxide: preparation of polycarboxylic acids from cyclic olefins. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Effect of Solvent on the Rate of Ozonolysis: Development of a Homogeneous Flow Ozonolysis Protocol. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of dodecanedioic acid.
  • National Center for Biotechnology Information. (n.d.). Oxidative Cleavage of Alkene C=C Bonds Using a Manganese Catalyzed Oxidation with H2O2 Combined with Periodate Oxidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidative Cleavage of Double Bonds. Retrieved from [Link]

  • Schmid, J., et al. (2017). Production of dodecanedioic acid via biotransformation of low cost plant-oil derivatives using Candida tropicalis. Journal of Industrial Microbiology & Biotechnology, 44(10), 1491-1502. Available at: [Link]

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Comparative

A Comparative Guide to the ICH-Compliant Method Validation for the Detection of Heptanoic Anhydride

This guide provides an in-depth comparison of two robust analytical methodologies for the detection and quantification of heptanoic anhydride, often referred to as bis(heptanoic acid), in accordance with the Internationa...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of two robust analytical methodologies for the detection and quantification of heptanoic anhydride, often referred to as bis(heptanoic acid), in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] As researchers, scientists, and drug development professionals, selecting a fit-for-purpose analytical method is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products.[4] This document moves beyond a simple recitation of protocols to explain the causal-driven decisions behind method selection, validation, and implementation, focusing on the unique challenges presented by carboxylic anhydrides.

The Analytical Challenge: Understanding Heptanoic Anhydride

Heptanoic anhydride is a reactive molecule primarily characterized by its susceptibility to hydrolysis. In the presence of water, it readily decomposes into two equivalents of heptanoic acid. This inherent instability is the central challenge in developing a reliable analytical method. Standard reversed-phase HPLC, which utilizes aqueous mobile phases, is often unsuitable as it can induce the degradation of the very analyte it is intended to measure.[5][6]

Therefore, a successful method must either: a) Operate in a non-aqueous environment. b) Reliably quantify the analyte after a controlled conversion or derivatization.

This guide compares two such strategies: Gas Chromatography with Flame Ionization Detection (GC-FID) , which leverages the analyte's volatility, and Supercritical Fluid Chromatography (SFC) , a modern technique that uses a non-aqueous mobile phase.

The Validation Framework: Adhering to ICH Q2(R1)

The objective of analytical method validation is to demonstrate that a procedure is suitable for its intended purpose.[3][7] The ICH Q2(R1) guideline provides a harmonized framework for this process, outlining the core performance characteristics that must be evaluated.[8][9][10]

The validation lifecycle follows a structured path, ensuring that each performance characteristic is rigorously tested and documented.

ICH_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Performance Characteristic Evaluation cluster_3 Phase 4: Documentation Dev Define Analytical Target Profile (ATP) Opt Optimize Method Parameters (e.g., Column, Mobile Phase, Temp.) Dev->Opt Protocol Establish Validation Protocol with Pre-defined Acceptance Criteria Opt->Protocol Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision, %RSD) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Final Validation Report Robustness->Report Workflow_Comparison cluster_gc GC-FID Workflow cluster_sfc SFC Workflow gc_start Sample in Anhydrous Solvent gc_split Analyze Directly for Anhydride gc_start->gc_split gc_direct GC-FID Run 1 gc_split->gc_direct Anhydride gc_deriv Derivatize with BF3-Methanol gc_split->gc_deriv Acid Impurity gc_extract Liquid-Liquid Extraction gc_deriv->gc_extract gc_deriv_run GC-FID Run 2 gc_extract->gc_deriv_run sfc_start Sample in Organic Solvent sfc_run Direct SFC Run sfc_start->sfc_run sfc_end Simultaneous Data for Anhydride & Acid sfc_run->sfc_end

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Bis(heptanoic acid)

Comprehensive Safety & Operational Guide for Handling Bis(heptanoic acid) [Heptanoic Anhydride] Bis(heptanoic acid), universally standardized in chemical literature as Heptanoic Anhydride (CAS: 626-27-7), is a critical l...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Operational Guide for Handling Bis(heptanoic acid) [Heptanoic Anhydride]

Bis(heptanoic acid), universally standardized in chemical literature as Heptanoic Anhydride (CAS: 626-27-7), is a critical lipophilic reagent utilized in drug development for esterification, prodrug formulation, and lipid nanoparticle synthesis. Due to its highly electrophilic anhydride core, it presents severe operational hazards. This guide provides laboratory scientists with field-proven, self-validating protocols for the safe handling, transfer, and disposal of this corrosive reagent.

Chemical Profiling & Mechanistic Hazards

To handle Bis(heptanoic acid) safely, one must understand the causality behind its danger. As an aliphatic acid anhydride, it is highly reactive toward nucleophiles.

  • Exothermic Hydrolysis (H314): Upon contact with the moisture inherent in human tissue (skin, mucous membranes, corneas), the anhydride undergoes rapid exothermic hydrolysis, cleaving into two equivalents of heptanoic acid ()[1]. This localized, drastic drop in pH combined with the release of thermal energy causes instantaneous, severe, and irreversible chemical burns[1].

  • Sensitization (H317): Repeated micro-exposures can lead to severe allergic skin reactions, necessitating absolute barrier protection[1].

Table 1: Physicochemical & Hazard Profile

Property / Hazard Value / Code Operational Implication
Molecular Weight 242.36 g/mol [1] High molecular weight contributes to its lipophilicity, allowing it to permeate standard thin-film gloves rapidly.
Boiling Point 260 °C Low volatility at room temperature reduces inhalation risk, but thermal degradation during distillation is a severe hazard.
Melting Point -12 °C Exists as a liquid at standard lab temperatures; spill and splash risks are the primary vectors of exposure.

| GHS Hazards | H290, H314, H317[1] | Corrosive to metals and tissues; requires non-metallic, inert handling tools (glass/PTFE) and rigorous PPE. |

Mandatory Personal Protective Equipment (PPE) Framework

Standard laboratory PPE is insufficient for handling Bis(heptanoic acid). The following specifications are mandatory based on the chemical's lipophilic and corrosive nature.

Table 2: PPE Specifications and Breakthrough Times

PPE Component Material Specification Min. Thickness Breakthrough Time Scientific Rationale
Gloves (Primary) Butyl Rubber 0.3 mm > 480 min Butyl rubber provides a dense steric and chemical barrier against lipophilic aliphatic anhydrides.
Gloves (Secondary) Neoprene 0.4 mm > 240 min Acceptable for secondary splash protection; degrades faster than butyl rubber under continuous exposure.
Gloves (Avoid) Standard Nitrile 0.1 mm < 30 min DANGER: Rapid permeation by lipophilic corrosives. Offers a false sense of security.
Eye/Face Polycarbonate Face Shield 8-inch min. N/A Goggles alone are insufficient. A full face shield prevents disfiguring facial burns from micro-splashes during syringe transfers.

| Body | Tyvek® / Chemical Apron | N/A | N/A | Prevents permeation through standard woven cotton lab coats, which can trap the corrosive liquid against the skin. |

Standard Operating Procedure (SOP): Handling & Transfer

Trustworthiness through Self-Validating Systems: Every step below includes a visual or physical indicator to confirm the system's integrity before proceeding.

  • Step 1: Environmental Setup & Purging

    • Action: Secure a clean, dry Schlenk flask in a fume hood. Purge the vessel with Argon or Nitrogen for 10 minutes.

    • Self-Validation: Route the inert gas exhaust through a mineral oil bubbler. A steady rate of 1-2 bubbles per second confirms positive pressure, ensuring atmospheric moisture cannot enter and prematurely hydrolyze the anhydride.

  • Step 2: PPE Verification

    • Action: Don Butyl rubber gloves, a chemical-resistant apron, and a face shield ().

    • Self-Validation: Perform a "roll-up" air test on the gloves. Trap air in the glove and roll the cuff tightly; if no air escapes, the integrity of the primary barrier is confirmed.

  • Step 3: Reagent Transfer

    • Action: Use a thoroughly dried glass syringe with a stainless steel needle. Avoid plastic syringes, as the lipophilic anhydride can leach plasticizers or degrade the barrel over time.

    • Self-Validation: Draw a small volume of inert gas into the syringe before piercing the reagent septum. If the plunger resists and springs back, the syringe seal is tight and leak-proof.

Emergency Spill Response & Neutralization Plan

In the event of a spill, water alone is insufficient and dangerous, as it reacts slowly and exothermically with the anhydride, potentially splashing corrosive acid.

  • Step 1: Evacuate & Assess

    • Action: Immediately alert personnel and evacuate the immediate fume hood area. Ensure the sash is pulled down to maximize exhaust velocity.

  • Step 2: Containment

    • Action: Surround the spill with an inert, non-combustible absorbent (e.g., dry sand or diatomaceous earth). Do not use paper towels, which can degrade and ignite under exothermic conditions.

  • Step 3: Active Neutralization

    • Action: Liberally apply a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) directly to the contained spill.

    • Self-Validation: The neutralization of the resulting heptanoic acid will generate Carbon Dioxide (CO₂). The system validates its own safety: as long as effervescence (bubbling) is observed, hazardous anhydride remains. Once the addition of NaHCO₃ yields no further bubbling, the spill has been fully converted to the benign sodium heptanoate salt.

  • Step 4: Disposal

    • Action: Sweep the neutralized, solid mixture into a chemically resistant, clearly labeled hazardous waste container for institutional disposal ().

Operational & Emergency Workflow Visualization

G Start Pre-Operation: PPE & Setup Transfer Inert Transfer (Argon/N2) Start->Transfer Reaction Execute Reaction Transfer->Reaction SpillCheck Spill Detected? Reaction->SpillCheck Quench In-Flask Quench (NaHCO3) SpillCheck->Quench No Evacuate Evacuate Area SpillCheck->Evacuate Yes Waste Aqueous Waste Quench->Waste NeutralizeSpill Apply Absorbent & Neutralize Evacuate->NeutralizeSpill HazWaste Solid HazWaste NeutralizeSpill->HazWaste

Safe handling, routine quenching, and emergency spill response workflow.

References

  • Title: Heptanoic anhydride | C14H26O3 | CID 69376 Source: PubChem - NIH URL: [Link]

Sources

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